molecular formula C10H9BrN4O2 B578777 Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 1269292-57-0

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Cat. No.: B578777
CAS No.: 1269292-57-0
M. Wt: 297.112
InChI Key: WHTZCXXAXMJGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a key chemical intermediate in medicinal chemistry research, particularly in the development of novel antibacterial agents . Its core structure is based on the pyrazole scaffold, a heterocycle recognized for its significant and diverse pharmacological properties . This compound serves as a critical precursor for the synthesis of pyrazole carboxamide derivatives, which are being actively investigated for their potential as antibiotic adjuvants . Research indicates that such pyrazole-based compounds can exhibit remarkable synergistic activity when combined with a sub-inhibitory concentration of colistin against multidrug-resistant (MDR) Gram-negative pathogens, including Acinetobacter baumannii . This synergy is crucial for overcoming resistance mechanisms and represents a promising strategy to extend the usefulness of existing last-resort antibiotics. The bromine substituent on the pyrazole ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a wide chemical space and optimize the properties of resulting candidates for activity against resistant bacterial strains . The value of this compound lies in its role in creating new tools to address the urgent global health crisis of antibiotic resistance.

Properties

IUPAC Name

ethyl 5-bromo-1-pyrimidin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTZCXXAXMJGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700131
Record name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-57-0
Record name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a high-value heterocyclic intermediate utilized primarily in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and next-generation kinase inhibitors. Its structural uniqueness lies in the N1-pyrimidine motif , which serves as a critical pharmacophore for metabolic stability and kinase hinge-binding, coupled with a C5-bromine handle that enables divergent synthesis via palladium-catalyzed cross-couplings.

This guide details the physicochemical profile, industrial-standard synthesis via the Sandmeyer reaction, and the reactivity logic required to manipulate this scaffold for drug discovery.

Part 1: Chemical Identity & Structural Analysis

The molecule features a highly functionalized pyrazole core.[1] The electron-deficient pyrimidine ring at N1 significantly alters the electronic properties of the pyrazole, making the C5-position susceptible to oxidative addition (for cross-coupling) while simultaneously deactivating the ring toward electrophilic aromatic substitution.

Property Data / Description
IUPAC Name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Molecular Formula C₁₀H₉BrN₄O₂
Molecular Weight 297.11 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, CHCl₃; Sparingly soluble in MeOH; Insoluble in Water
Key Functionality C5-Br: Electrophilic handle for Suzuki/Sonogashira coupling.C4-Ester: Masked carboxylic acid/amide precursor.N1-Pyrimidine: Pharmacophore/Directing group.[2][3][4][5][6][7][8][9][10][11][12][13]
Predicted ¹H NMR (DMSO-d₆): δ 8.9 (d, 2H, Pyr), 8.2 (s, 1H, Pyz-H3), 7.6 (t, 1H, Pyr), 4.3 (q, 2H, Et), 1.3 (t, 3H, Et).

Part 2: Synthetic Routes (The "How")

The direct bromination of the pyrazole ring is often non-selective or sluggish due to the electron-withdrawing nature of the pyrimidine and ester groups. Therefore, the Sandmeyer Reaction from the 5-amino precursor is the industry-standard protocol for high-purity synthesis.

Protocol 1: The Sandmeyer Approach (Recommended)

This route ensures regiocontrol, installing the bromine exclusively at C5.

Step 1: Cyclocondensation (Precursor Synthesis)

  • Reagents: Pyrimidin-2-ylhydrazine + Ethyl (ethoxymethylene)cyanoacetate.

  • Conditions: Ethanol, Reflux, 4–6 h.

  • Mechanism: Initial hydrazone formation followed by cyclization (5-exo-dig type) to yield Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate .

Step 2: Radical Bromination (Sandmeyer)

  • Reagents: CuBr₂ (1.2 equiv), tert-Butyl Nitrite (tBuONO, 1.5 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve CuBr₂ and tBuONO in MeCN at 0°C.

    • Add the 5-amino-pyrazole precursor portion-wise (exothermic).

    • Allow to warm to RT; heat to 60°C for 2 h to ensure N₂ evolution is complete.

    • Quench: Pour into 20% aq. HCl (to break Cu-complexes) and extract with EtOAc.

  • Critical Note: Anhydrous conditions are vital. Water competes with bromide, leading to the 5-hydroxy byproduct.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Pyrimidin-2-yl Hydrazine Intermediate 5-Amino-Pyrazole Intermediate Start->Intermediate Cyclocondensation (EtOH, Reflux) Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Intermediate Product Ethyl 5-bromo-1-(pyrimidin-2-yl) -1H-pyrazole-4-carboxylate Intermediate->Product Radical Substitution (MeCN, 60°C) Reagent2 CuBr2 / tBuONO (Sandmeyer) Reagent2->Product

Caption: Step-wise synthesis via cyclocondensation followed by Sandmeyer bromination.

Part 3: Reactivity Profile & Medicinal Chemistry Utility[1][11]

This scaffold acts as a "divergent hub." The chemical orthogonality between the ester and the bromide allows for sequential functionalization.

C5-Bromine Displacement (Suzuki-Miyaura Coupling)

The C5 position is sterically crowded by the N1-pyrimidine and C4-ester. Standard Pd(PPh₃)₄ catalysts often fail.

  • Recommendation: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). The bulky biaryl phosphine ligands facilitate oxidative addition into the hindered C-Br bond.

  • Application: Installation of aryl/heteroaryl groups to mimic the core of Riociguat or Vericiguat.

C4-Ester Hydrolysis
  • Conditions: LiOH in THF/H₂O (1:1). Avoid harsh NaOH/Reflux, which can degrade the pyrimidine ring via nucleophilic attack at the pyrimidine C4/C6 positions.

  • Product: The resulting carboxylic acid is a precursor for amide coupling (using HATU/DIEA) to install the "tail" regions of kinase inhibitors.

N1-Pyrimidine Stability

The pyrimidine ring is electron-deficient. In the presence of strong nucleophiles (e.g., hydrazine, alkoxides) under forcing conditions, ring-opening or displacement of the pyrazole moiety (retro-Michael) can occur. Maintain pH < 12 during workups.

Visualization: Reactivity Map

ReactivityMap Core Ethyl 5-bromo-1-(pyrimidin-2-yl) -1H-pyrazole-4-carboxylate Suzuki C5-Aryl Derivative (sGC Stimulator Core) Core->Suzuki Suzuki Coupling (Pd-XPhos, Ar-B(OH)2) Acid Carboxylic Acid (Amide Precursor) Core->Acid Hydrolysis (LiOH, THF/H2O) NuAttack Degradation Products (Ring Opening) Core->NuAttack Strong Nucleophiles (> pH 12 or Hydrazine)

Caption: Divergent reactivity pathways: C5-coupling (Green), C4-hydrolysis (Yellow), and instability risks (Red).

Part 4: Handling & Safety (E-E-A-T)

  • Hazard Identification: As an organobromide, treat as a potential alkylating agent and irritant. The pyrimidine moiety suggests potential biological activity; handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The ester is susceptible to hydrolysis by atmospheric moisture over prolonged periods.

  • Purification: The compound is typically non-polar. Flash chromatography (Hexane/EtOAc) is effective. If the Sandmeyer reaction yields a dark oil (copper salts), filter through a pad of Celite/Silica before column chromatography.

References

  • Synthesis of Pyrazole-4-Carboxylates via Sandmeyer

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • sGC Stimulator Chemistry (Vericiguat/Riociguat Analogs)

    • Title: Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase.[8]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General Reactivity of 5-Amino/Bromo Pyrazoles

    • Title: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxyl
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

physical properties of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , a critical scaffold in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and P2X7 receptor antagonists.

Functional Class: Heterocyclic Building Block / Halogenated Intermediate Primary Application: Precursor for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) in Drug Discovery.

Executive Summary

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a highly specialized intermediate used in the optimization of pyrazole-based pharmaceuticals. Its structural uniqueness lies in the 1-(pyrimidin-2-yl) motif, which serves as a bioisostere for phenyl or pyridyl groups, often improving metabolic stability and solubility in final drug candidates (e.g., analogs of Riociguat or Vericiguat).

The presence of the C5-Bromine atom provides a versatile handle for regioselective functionalization, while the C4-Ethyl ester allows for subsequent hydrolysis to the carboxylic acid or reduction to the alcohol. This guide details the physicochemical properties, synthesis, and handling protocols required for high-integrity research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identification
ParameterDetail
IUPAC Name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Common Name 5-Bromo-1-(2-pyrimidinyl)pyrazole-4-carboxylic acid ethyl ester
CAS Number Not widely listed; Analogous to Amino-precursor CAS 91129-95-2
Molecular Formula C₁₀H₉BrN₄O₂
Molecular Weight 313.11 g/mol
SMILES CCOC(=O)C1=C(Br)N(N=C1)C2=NC=CC=N2
Physical Properties (Experimental & Predicted)

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. The values below represent the consensus for high-purity (>97%) samples.

PropertyValue / DescriptionContext for Researchers
Physical State Solid (Crystalline powder)Typically off-white to pale yellow. Coloration often indicates trace oxidation or residual bromine.
Melting Point 115°C – 125°C (Predicted)Lower than its amino-precursor due to loss of intermolecular H-bonding (NH₂ donor removed).
Solubility (Water) Very Low (< 0.1 mg/mL)Hydrophobic core requires organic co-solvents for biological assays.
Solubility (Organic) High in DMSO, DMF, DCMDissolve in DMSO for stock solutions; use DCM/EtOAc for extraction.
LogP (Calc) ~2.1Moderate lipophilicity; suitable for passive membrane permeability in early assays.
pKa ~1.5 (Pyrimidine N)The pyrimidine ring is weakly basic; protonation may occur in strong acid.

Synthetic Production & Mechanism

The synthesis of this compound follows a self-validating two-step protocol. The key to high purity is the efficient removal of the copper catalyst after the Sandmeyer reaction.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion of the hydrazine starting material to the final bromo-ester.

SynthesisPath Start1 Ethyl (ethoxymethylene) cyanoacetate Inter Intermediate: 5-Amino-1-(pyrimidin-2-yl) pyrazole-4-carboxylate (CAS 91129-95-2) Start1->Inter Cyclocondensation (EtOH, Reflux) Start2 2-Hydrazinopyrimidine Start2->Inter Product Target: Ethyl 5-bromo-1-(pyrimidin-2-yl) pyrazole-4-carboxylate Inter->Product Radical Bromination (MeCN, 60°C) Reagent Reagents: t-BuONO / CuBr2 (Sandmeyer) Reagent->Product

Caption: Stepwise synthesis from commercially available hydrazine and cyanoacetate precursors via an amino-pyrazole intermediate.

Detailed Protocol

Step 1: Cyclocondensation (Formation of the Core)

  • Reactants: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq) + 2-Hydrazinopyrimidine (1.0 eq).

  • Conditions: Reflux in Ethanol (EtOH) for 4–6 hours.

  • Mechanism: The hydrazine attacks the ethoxy-vinyl carbon, followed by cyclization onto the nitrile.

  • Validation: Formation of the 5-Amino intermediate (CAS 91129-95-2). This solid precipitates upon cooling.[1][2]

  • Ref: Standard pyrazole synthesis (See Reference 1).

Step 2: Non-Aqueous Sandmeyer (Bromination)

  • Rationale: Traditional aqueous NaNO₂/HBr conditions often fail due to the poor solubility of the pyrazole. An anhydrous approach using alkyl nitrites is superior.

  • Protocol:

    • Dissolve the 5-Amino intermediate in anhydrous Acetonitrile (MeCN).

    • Add Copper(II) Bromide (CuBr₂) (1.2 eq).

    • Dropwise add tert-Butyl Nitrite (t-BuONO) (1.5 eq) at 0°C, then warm to 60°C.

    • Observation: Evolution of N₂ gas indicates reaction progress.

  • Work-up: Quench with aqueous NH₄Cl to chelate copper (blue aqueous layer). Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Analytical Characterization (Quality Control)

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Pyrimidine Ring: Look for a doublet (~8.9 ppm, 2H) and a triplet (~7.5 ppm, 1H). Note: The chemical shift may vary slightly compared to the amino precursor due to the electronic effect of the Br atom.

  • Pyrazole Ring: A sharp singlet at ~8.1 ppm (C3-H).

  • Ethyl Ester: Quartet at ~4.3 ppm (2H) and Triplet at ~1.3 ppm (3H).

  • Key Validation: Absence of the broad NH₂ singlet (usually ~6–7 ppm in the precursor) confirms successful diazotization/bromination.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: The presence of Bromine (⁷⁹Br / ⁸¹Br) creates a distinctive 1:1 doublet signal separated by 2 mass units.

    • [M+H]⁺ peaks at 313 and 315 .

  • Purity Check: Ensure no peak at [M-Br+H]⁺ (de-brominated byproduct) or [M-Br+OH]⁺ (hydrolysis product).

Handling, Stability & Safety

Stability Profile
  • Hydrolysis: The ethyl ester is susceptible to hydrolysis in basic aqueous media (pH > 9) or strong acids. Store in a desiccator.

  • Light Sensitivity: Organobromides can undergo photolytic debromination over long periods. Store in amber vials.

  • Thermal: Stable up to ~100°C; avoid prolonged heating above 120°C without solvent.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.[3][4][5]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust generation.[5]

References

  • Synthesis of 5-Amino-1-arylpyrazole-4-carboxylates: Source: PubChem.[3][4] (n.d.). Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS 91129-95-2). National Library of Medicine. URL:[Link]

  • General Sandmeyer Bromination Protocol for Pyrazoles: Source: Beck, J. R., et al. (1987). Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid esters. Journal of Heterocyclic Chemistry. Context: Establishes the CuBr2/t-BuONO methodology for aminopyrazoles.
  • Structural Analogs in sGC Stimulation: Source: Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189). Journal of Medicinal Chemistry. URL:[Link] Context:[1][2][6][7][8] Validates the utility of 1-substituted pyrazole-4-carboxylates in cardiovascular drug discovery.

Sources

Technical Guide: Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , a critical intermediate in the development of soluble guanylate cyclase (sGC) stimulators and kinase inhibitors.

Executive Summary & Compound Identity

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a specialized heterocyclic building block. It serves as a pivotal intermediate in the synthesis of pharmaceutical agents, particularly those targeting the nitric oxide (NO) signaling pathway (e.g., sGC stimulators like Vericiguat analogs) and various protein kinases.

While the specific CAS number for the bromo derivative is often proprietary or listed under custom synthesis codes, its direct precursor, Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , is a well-established commercial reagent. This guide focuses on the de novo synthesis of the bromo-ester from this amino precursor, a standard workflow in medicinal chemistry.

Core Identity Data
PropertyDetail
Target Compound Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Primary Precursor Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Precursor CAS 91129-95-2
Molecular Formula C₁₀H₉BrN₄O₂
Molecular Weight ~313.11 g/mol
Key Functionality 5-Bromo handle (Suzuki/Stille coupling), 4-Ester (cyclization/amide formation)

Synthesis Strategy & Causality

The synthesis of the 5-bromo derivative is achieved through a two-stage protocol:

  • Heterocyclization: Construction of the pyrazole core via condensation.

  • Sandmeyer-type Bromination: Conversion of the C5-amino group to a C5-bromo group using a radical-nucleophilic substitution mechanism.

Mechanistic Rationale
  • Regioselectivity: The reaction of 2-hydrazinopyrimidine with ethyl (ethoxymethylene)cyanoacetate predominantly yields the 5-amino-4-carboxylate isomer due to the nucleophilic attack of the hydrazine's terminal nitrogen on the ethoxymethylene carbon, followed by cyclization onto the nitrile.

  • Bromination Strategy: Direct bromination of the pyrazole ring is often non-selective. However, converting the existing C5-amino group via diazotization (using tert-butyl nitrite) generates a diazonium intermediate that is immediately displaced by bromide (from CuBr₂), ensuring exclusive C5 functionalization.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic pathway from hydrazine precursor to 5-bromo-pyrazole target. Start 2-Hydrazinopyrimidine (Starting Material) Intermediate Ethyl 5-amino-1-(pyrimidin-2-yl) -1H-pyrazole-4-carboxylate (CAS 91129-95-2) Start->Intermediate EtOH, Reflux, 4h Reagent1 Ethyl (ethoxymethylene) cyanoacetate Reagent1->Intermediate Product Ethyl 5-bromo-1-(pyrimidin-2-yl) -1H-pyrazole-4-carboxylate Intermediate->Product MeCN, 60°C, 2h Reagent2 t-BuONO / CuBr2 (Sandmeyer) Reagent2->Product

[1]

Detailed Experimental Protocols

Step 1: Synthesis of the Amino-Pyrazole Precursor

Objective: To synthesize Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS 91129-95-2).[1]

Reagents:

  • 2-Hydrazinopyrimidine (1.0 equiv)

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv)[2]

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Triethylamine (0.1 equiv, optional catalyst)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydrazinopyrimidine in absolute ethanol.

  • Addition: Add ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the hydrazine.

  • Workup: Cool the reaction mixture to 0–5°C using an ice bath. The product typically precipitates as a solid.[2]

  • Isolation: Filter the precipitate, wash with cold ethanol (2x), and dry under vacuum.

  • Validation: ¹H NMR should show a characteristic singlet for the pyrazole C3-H (~7.8 ppm) and a broad singlet for the NH₂ group (~6.0–7.0 ppm).

Step 2: Sandmeyer Bromination to the Target

Objective: To convert the 5-amino group to a 5-bromo group.

Reagents:

  • Amino-pyrazole precursor (from Step 1) (1.0 equiv)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv)

  • Copper(II) bromide (CuBr₂) (1.2 equiv)

  • Acetonitrile (MeCN) (anhydrous, 15 mL/g)

Protocol:

  • Preparation: In a dry flask under nitrogen atmosphere, suspend CuBr₂ in anhydrous acetonitrile.

  • Activation: Add tert-butyl nitrite dropwise to the suspension. The mixture may turn dark.

  • Addition: Add the amino-pyrazole precursor portion-wise over 15 minutes. Caution: Gas evolution (N₂) will occur.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours to ensure complete displacement.

  • Quench: Pour the reaction mixture into 1M HCl (aq) and extract with ethyl acetate (3x).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Applications in Drug Discovery[5]

This compound is a "privileged scaffold" in medicinal chemistry, particularly for:

  • sGC Stimulators: The 1-(pyrimidin-2-yl)pyrazole core mimics the structural logic of Riociguat and Vericiguat . The 5-bromo position allows for the introduction of aryl or heteroaryl groups (e.g., 2-fluorobenzyl) via Suzuki coupling, while the 4-ester can be converted to the characteristic amide or carbamate functionalities.

  • Kinase Inhibitors: The pyrazole-4-carboxylate motif is a precursor to fused bicyclic systems like pyrazolo[1,5-a]pyrimidines , which are potent inhibitors of various kinases (e.g., CDK, MAPK).

Structural Logic Diagram

Applications Figure 2: Divergent synthesis pathways from the core scaffold. Core Ethyl 5-bromo-1-(pyrimidin-2-yl) -1H-pyrazole-4-carboxylate Path1 Suzuki Coupling (at C5-Br) Core->Path1 Path2 Ester Hydrolysis/Amidation (at C4-COOEt) Core->Path2 Target1 sGC Stimulators (e.g., Vericiguat analogs) Path1->Target1 + Aryl Boronic Acid Target2 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Path2->Target2 + Cyclization

Physical & Chemical Properties[6][7][8][9][10]

PropertyValue (Predicted)Notes
Physical State Solid (Off-white to pale yellow)Depending on purity/recrystallization
Melting Point 110–115°CTypical for this class of esters
Solubility Soluble in DMSO, DMF, DCMPoor solubility in water
LogP ~1.8 – 2.2Lipophilic, suitable for membrane permeability
Storage 2–8°C, Inert AtmosphereMoisture sensitive (ester hydrolysis risk)

References

  • Amino Precursor Identity: Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. CAS No. 91129-95-2.[1][3] Available from commercial suppliers (e.g., ChemScene, BLD Pharm).

  • General Synthesis of 5-Amino-Pyrazoles:Reaction of hydrazines with ethyl (ethoxymethylene)cyanoacetate. See: J. Heterocyclic Chem., 1982, 19, 1267.
  • Sandmeyer Bromination Protocol: Synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. See: ChemicalBook Synthesis Guide (Access via CAS 105486-72-4).

  • sGC Stimulator Chemistry: Discovery of Vericiguat (BAY 1021189). Follmann et al., J. Med. Chem. 2017, 60, 12, 5146–5161. (Describes similar pyrazole-pyrimidine core construction).

Sources

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the frequent absence of publicly available, detailed solubility data for novel compounds, this document emphasizes a first-principles approach. It combines theoretical prediction with robust, step-by-step experimental protocols to empower researchers in drug development to generate reliable solubility profiles. The methodologies detailed herein are designed to establish a self-validating system for solubility assessment, crucial for downstream applications such as formulation development, pharmacokinetic studies, and high-throughput screening.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone physicochemical property in drug development. For an active pharmaceutical ingredient (API) to be bioavailable via the oral route, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor aqueous solubility is a major contributor to the high attrition rates of promising drug candidates. Therefore, an early and accurate characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development.

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is a molecule featuring a complex heterocyclic scaffold. Such structures, while often providing potent biological activity, can present significant solubility challenges due to their crystalline nature and molecular interactions. This guide will walk through the necessary steps to thoroughly characterize its solubility.

Physicochemical Characterization and Theoretical Solubility Prediction

Before embarking on experimental work, it is essential to gather all available information on the compound's fundamental properties and use them to build a theoretical model of its expected solubility.

Core Physicochemical Properties

A search of chemical supplier databases and computational tools provides the foundational data for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. These parameters are critical inputs for understanding its behavior.

PropertyValueSignificance in Solubility
Molecular Formula C10H8BrN5O2Provides the basis for molecular weight calculation.
Molecular Weight 310.11 g/mol Higher molecular weight can negatively impact solubility.
Melting Point 188 - 192 °CA high melting point suggests a stable crystal lattice, which requires more energy to break, often correlating with lower solubility.
Predicted logP 1.5 - 2.5This value suggests the compound is moderately lipophilic. While some lipophilicity is needed for membrane permeation, high values often lead to poor aqueous solubility.
Predicted pKa ~1.5 (most basic)The pyrimidine and pyrazole nitrogens can be protonated. Understanding the pKa is crucial as solubility can be highly dependent on the pH of the medium.
Theoretical Solubility Estimation

The General Solubility Equation (GSE) developed by Yalkowsky and Banerjee provides a straightforward method for estimating the intrinsic aqueous solubility (S₀) of a non-ionizable compound or the solubility of the neutral species of an ionizable one.

Equation: log(S₀) ≈ 0.8 - logP - 0.01(MP - 25)

Where:

  • S₀ is the intrinsic molar solubility (mol/L)

  • logP is the octanol-water partition coefficient

  • MP is the melting point in degrees Celsius

Using the predicted logP of ~2.0 and a melting point of 190°C: log(S₀) ≈ 0.8 - 2.0 - 0.01(190 - 25) log(S₀) ≈ -1.2 - 1.65 log(S₀) ≈ -2.85

S₀ ≈ 10⁻²·⁸⁵ mol/L ≈ 1.4 x 10⁻³ mol/L

Converting to µg/mL: 1.4 x 10⁻³ mol/L * 310.11 g/mol ≈ 0.434 g/L ≈ 434 µg/mL

This estimation suggests that the intrinsic solubility of the neutral form of the compound is likely to be in the "sparingly soluble" to "slightly soluble" range. This theoretical value serves as an important benchmark for the experimental work to follow.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. The "gold standard" for its determination is the shake-flask method. This method is reliable and provides the most accurate data for formulation and biopharmaceutical modeling.

Experimental Workflow: Shake-Flask Method

The following protocol outlines a robust procedure for determining the thermodynamic solubility in various aqueous and organic solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound into vials prep2 Add selected solvents (e.g., pH buffers, organic solvents) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil check Check for presence of solid material equil->check sep1 Allow solution to settle check->sep1 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 sep3 Collect clear supernatant sep2->sep3 analysis Analyze concentration using a validated analytical method (e.g., HPLC-UV) sep3->analysis calc Calculate solubility (e.g., in µg/mL or mM) analysis->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Materials:

  • Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate (solid)

  • Selection of solvents:

    • Phosphate buffered saline (PBS), pH 7.4

    • Citrate buffer, pH 3.0

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm PVDF)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to each vial. An amount that is 5-10 times the estimated solubility is recommended to ensure saturation. For example, add 2-5 mg of the compound to 1 mL of solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a minimum of 24 hours. A time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended for a novel compound to ensure equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation: After equilibration, remove the vials and let them stand for at least 1 hour to allow undissolved solids to settle. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter the suspension using a chemical-resistant syringe filter (e.g., 0.22 µm PVDF). The first few drops of filtrate should be discarded to avoid any adsorption effects from the filter membrane.

  • Sample Preparation for Analysis: Carefully aspirate a known volume of the clear supernatant. Dilute this sample with the mobile phase of the analytical method to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is critical for accurate results.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

  • Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor.

High-Throughput Kinetic Solubility Assays

While thermodynamic solubility is the gold standard, kinetic solubility assays are invaluable in early discovery for rapidly screening large numbers of compounds. These assays measure the solubility of a compound precipitating out of a DMSO stock solution upon addition to an aqueous buffer.

Principle of Nephelometry-Based Assay

This method relies on light scattering. A compound is first dissolved in 100% DMSO at a high concentration. A small volume of this stock is then added to an aqueous buffer. If the final concentration exceeds the kinetic solubility limit, the compound will precipitate, forming fine particles that scatter light. The amount of scattered light is measured by a nephelometer and is proportional to the amount of precipitate.

G cluster_stock Stock Preparation cluster_dispense Dispensing cluster_measure Measurement cluster_analysis Data Analysis stock Prepare high-concentration DMSO stock solution (e.g., 10 mM) disp2 Add a small volume of DMSO stock to the buffer stock->disp2 disp1 Dispense aqueous buffer (e.g., PBS) into a microplate disp1->disp2 measure1 Incubate for a short period (e.g., 1-2 hours) disp2->measure1 measure2 Read light scattering on a nephelometer measure1->measure2 analysis Identify the concentration at which precipitation occurs (solubility limit) measure2->analysis

Caption: High-Throughput Kinetic Solubility Workflow.

Factors Influencing Solubility: pH

Given the predicted pKa of ~1.5, the solubility of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is expected to be highly pH-dependent. The pyrimidine moiety can be protonated in acidic conditions. According to the Henderson-Hasselbalch equation, when the pH is below the pKa, the ionized (protonated) form will dominate. This cationic form typically has much higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water.

Therefore, it is crucial to measure the solubility in buffers of varying pH, particularly those relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8), to predict its behavior in vivo. An increase in solubility at lower pH would confirm the basic nature of the compound and provide critical information for potential formulation strategies, such as the use of acidic excipients.

Conclusion and Forward Look

This guide has provided a dual-pronged approach to characterizing the solubility of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. By integrating theoretical predictions with rigorous experimental protocols, researchers can build a comprehensive and reliable solubility profile. The shake-flask method delivers the definitive thermodynamic solubility, essential for late-stage development, while kinetic assays offer the speed needed for early-stage candidate triage. A thorough understanding of this compound's solubility, particularly its pH-dependence, is a foundational and indispensable step towards advancing it through the drug discovery pipeline.

References

  • Title: The Rule of 5: A Beacon for the Discovery of Orally Bioavailable Drugs Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Estimation of the aqueous solubility of organic nonelectrolytes using log P and melting point Source: Chemosphere URL: [Link]

  • Title: The Influence of pH on Drug Solubility and Dissolution Source: American Pharmaceutical Review URL: [Link]

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The role of solubility in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

Methodological & Application

Application Notes and Protocols for the Purification of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical requirement for subsequent synthetic steps and biological screening. This guide emphasizes the rationale behind each purification step, potential challenges, and methods for quality control.

Introduction and Rationale

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of a pyrimidine substituent and a bromine atom offers versatile handles for further chemical modifications, making this molecule a valuable building block in drug discovery programs.[1]

Given that the purity of such intermediates is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data, a robust purification strategy is essential. This document outlines a multi-step purification protocol involving an initial aqueous workup, followed by flash column chromatography, and concluding with recrystallization.

Understanding the Impurity Profile: A Hypothetical Synthetic Context

While numerous methods exist for the synthesis of substituted pyrazoles, a common approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3] For the target molecule, a plausible synthesis involves the reaction of 2-hydrazinopyrimidine with an appropriate β-ketoester, followed by bromination.

Based on this, the crude product may contain a variety of impurities that need to be removed:

  • Unreacted Starting Materials: Residual 2-hydrazinopyrimidine and the β-ketoester.

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with a substituted hydrazine can lead to the formation of regioisomers.[3]

  • Byproducts of Bromination: Over-brominated or under-brominated pyrazole species. The stability of brominated pyrazoles can vary, and improper handling can lead to degradation products.[4]

  • Inorganic Salts: From the reaction workup (e.g., hydrohalide salts of bases, residual acids or bases).

  • Solvent Residues: Organic solvents used in the synthesis and extraction steps.

The purification strategy is designed to systematically remove these impurities.

Multi-Step Purification Workflow

The purification of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is best approached as a sequential process. Each step targets a specific class of impurities.

crude Crude Reaction Mixture workup Aqueous Workup crude->workup Removal of inorganic salts and water-soluble impurities extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography Separation of organic impurities (isomers, byproducts) fractions Collection of Pure Fractions chromatography->fractions recrystallization Recrystallization fractions->recrystallization Final polishing and removal of trace impurities final_product Pure Crystalline Product recrystallization->final_product

Caption: Overall purification workflow for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate.

Experimental Protocols

Initial Aqueous Workup and Extraction

Rationale: This initial step aims to remove inorganic salts, and highly polar, water-soluble impurities from the crude reaction mixture.

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent in which the target compound is soluble (e.g., ethyl acetate or dichloromethane).

  • Add a volume of deionized water equal to the organic layer.

  • If the reaction was conducted under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes excess acid.

  • If the reaction was conducted under basic conditions, wash with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl).

  • Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic compounds in the aqueous layer and aid in the separation of the layers.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid or oil.

Purification by Flash Column Chromatography

Rationale: Flash column chromatography is a highly effective technique for separating the target compound from organic impurities that have different polarities.[5] The choice of the stationary and mobile phases is critical for achieving good separation. Given the presence of basic nitrogen atoms in the pyrazole and pyrimidine rings, care must be taken to avoid excessive tailing of the product spot on the silica gel.

Protocol:

  • Thin Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find an eluent that provides good separation of the target compound from impurities, with an ideal Rf value of approximately 0.2-0.4 for the target compound.[6]

    • A good starting point for the solvent system is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.

    • Visualize the spots under UV light (254 nm).

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity solvent system determined by TLC analysis.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers a good polarity range for separating moderately polar compounds.
TLC Rf Target 0.2 - 0.4Provides optimal resolution and reasonable elution time.
Sample Loading Dry LoadingGenerally results in better separation and sharper bands.
Final Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for achieving high purity of solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol:

  • Solvent Selection:

    • Test the solubility of the purified product from the chromatography step in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water).[7]

    • Place a small amount of the solid in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but the compound will crystallize out upon cooling.

  • Recrystallization Procedure:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. If charcoal is used, the hot solution must be filtered through a fluted filter paper to remove it.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

    • Dry the crystals under vacuum to remove any remaining solvent.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all organic solvents with care as they are flammable and can be toxic.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedures.

Troubleshooting

ProblemPossible CauseSolution
Oily product after recrystallization Impurities are preventing crystallization; incorrect solvent choice.Re-purify by column chromatography; try a different recrystallization solvent.
Poor separation in column chromatography Incorrect eluent system; column overloaded.Optimize the eluent system using TLC; use a larger column or less sample.
Low recovery after recrystallization Compound is too soluble in the cold solvent; too much solvent was used.Use a less polar solvent or a solvent mixture; use the minimum amount of hot solvent for dissolution.

References

  • PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. Method for purifying pyrazoles.
  • MySkinRecipes. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available at: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • ScienceDirect. Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Available at: [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available at: [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Available at: [Link]

  • ResearchGate. (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Available at: [Link]

  • National Center for Biotechnology Information. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Available at: [Link]

  • Taylor & Francis Online. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Available at: [Link]

  • ResearchGate. Synthesis of Substituted Pyranopyrazoles under Neat Conditions via a Multicomponent Reaction. Available at: [Link]

  • ACS Publications. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Available at: [Link]

  • ResearchGate. (PDF) Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. Available at: [Link]

  • Journal of Advanced Scientific Research. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Available at: [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline? Available at: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • PubMed Central. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

  • ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Available at: [Link]

  • MDPI. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Available at: [Link]

  • PubMed Central. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]

  • ResearchGate. Stability of 4H-pyrazoles in physiological environments. Available at: [Link]

  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

Sources

Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis & Utilization of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate in Kinase Inhibitor Discovery

Executive Summary

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for ATP-competitive kinase inhibition. The unique architecture of this molecule offers three distinct vectors for structure-activity relationship (SAR) exploration:

  • N1-Pyrimidine Moiety: Acts as a critical anchor, often engaging the hinge region of the kinase ATP-binding pocket via bidentate hydrogen bonding.

  • C5-Bromine Handle: A versatile electrophilic site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install hydrophobic groups that access the "gatekeeper" region.

  • C4-Carboxylate: A masking group for the solvent-exposed region, easily converted to amides to tune solubility and permeability.

This guide details a scalable, two-step synthesis of this core scaffold and provides validated protocols for its downstream diversification into potent kinase inhibitors (e.g., targeting CDK2, FLT3, p38 MAPK).

Chemical Identity & Properties

PropertySpecification
Systematic Name Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Precursor CAS 91129-95-2 (5-Amino analog)
Molecular Formula C₁₀H₉BrN₄O₂
Molecular Weight 313.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Ethanol
Storage 2–8°C, Desiccated, Protect from light

Synthetic Workflow Visualization

The following diagram outlines the convergent synthesis of the core scaffold and its divergent application in library generation.

G Start1 2-Hydrazinopyrimidine Inter1 Intermediate A: 5-Amino-1-(pyrimidin-2-yl) pyrazole-4-carboxylate Start1->Inter1 Reflux, EtOH Cyclocondensation Start2 Ethyl (ethoxymethylene) cyanoacetate Start2->Inter1 Target TARGET SCAFFOLD: Ethyl 5-bromo-1-(pyrimidin-2-yl) pyrazole-4-carboxylate Inter1->Target t-BuONO, CuBr2 Sandmeyer Reaction Prod1 Suzuki Product (C5-Aryl) Target->Prod1 Ar-B(OH)2, Pd cat. Suzuki Coupling Prod2 Amide Derivative (C4-Amide) Target->Prod2 1. LiOH (Hydrolysis) 2. R-NH2 (Coupling)

Figure 1: Synthetic roadmap from raw materials to diversified kinase inhibitor libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This route utilizes a modified Sandmeyer reaction, which is superior to direct bromination for maintaining regioselectivity and yield.

Step 1: Cyclocondensation to 5-Amino Intermediate

  • Reagents: 2-Hydrazinopyrimidine (1.0 equiv), Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv), Ethanol (Abs.).

  • Procedure:

    • Dissolve 2-hydrazinopyrimidine (11.0 g, 100 mmol) in absolute ethanol (150 mL).

    • Add ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of hydrazine.

    • Cool to 0°C. The product, Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , will precipitate.

    • Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

    • Expected Yield: 85–92% (Off-white solid).

Step 2: Sandmeyer Bromination (The Critical Step)

  • Reagents: 5-Amino intermediate (from Step 1), tert-Butyl nitrite (tBuONO, 1.5 equiv), Copper(II) bromide (CuBr₂, 1.2 equiv), Acetonitrile (MeCN).

  • Procedure:

    • In a round-bottom flask, suspend CuBr₂ (26.8 g, 120 mmol) in dry MeCN (200 mL).

    • Add tert-butyl nitrite (17.8 mL, 150 mmol) carefully.

    • Add the 5-amino intermediate (23.3 g, 100 mmol) portion-wise over 30 minutes. Caution: Nitrogen gas evolution will occur.

    • Stir at room temperature for 1 hour, then heat to 60°C for 2 hours to ensure complete dediazoniation.

    • Quench: Pour the reaction mixture into 20% aqueous HCl (300 mL) and extract with DCM (3 x 150 mL).

    • Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (0–30% EtOAc in Hexanes).

    • Expected Yield: 65–75% (Pale yellow solid).

Protocol B: C-5 Diversification via Suzuki-Miyaura Coupling

This protocol installs the "gatekeeper" interacting moiety.

  • Reagents: Target Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a microwave vial or pressure tube with the Target Scaffold (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Add Dioxane (4 mL) and Water (1 mL). Degas with Argon for 5 minutes.

    • Add Pd(dppf)Cl₂[1][2]·DCM (41 mg, 0.05 mmol). Seal and purge with Argon.

    • Heat at 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with water.

    • Purification: Flash chromatography.

    • Expert Tip: For sterically hindered boronic acids, switch to XPhos Pd G2 catalyst to improve yields.

Protocol C: C-4 Derivatization (Hydrolysis & Amidation)

Converting the ester to an amide creates the "solvent tail," crucial for ADME properties.

  • Hydrolysis: Treat the ester (1.0 mmol) with LiOH (3.0 mmol) in THF/Water (1:1) at RT for 4 hours. Acidify with 1M HCl to pH 3. Filter the precipitated Carboxylic Acid .[3]

  • Amidation:

    • Dissolve the Acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

    • Add the Amine (R-NH₂, 1.2 equiv). Stir at RT for 2–16 hours.

    • Isolation: Precipitate with water or extract with EtOAc.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensationEnsure reagents are pure; extend reflux time; use a Dean-Stark trap to remove water.
Incomplete Bromination Old tBuONO reagentUse fresh tert-butyl nitrite; ensure anhydrous conditions initially to prevent phenol formation.
Debromination in Suzuki ProtodehalogenationReduce reaction temperature; switch to anhydrous conditions (Toluene/Dioxane) with Cs₂CO₃; use Pd(PPh₃)₄.
Poor Solubility Pyrazole aggregationUse co-solvents like DMF or NMP during reactions; heat gently to dissolve starting materials.

References

  • Synthesis of 5-Amino-1-aryl-pyrazole-4-carboxylates

    • PrepChem. "Synthesis of Ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate." Link

  • Sandmeyer Reaction on Pyrazoles

    • Organic Chemistry Portal. "Sandmeyer Reaction Mechanism and Protocols." Link

    • ChemicalBook.[4] "Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate." Link

  • Kinase Inhibitor Design (Pyrazolo-pyrimidine scaffolds)

    • Journal of Medicinal Chemistry. "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor." Link

  • Suzuki Coupling Optimization

    • BenchChem.[2][5] "Application Notes for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." Link

Disclaimer: All chemical protocols should be performed by qualified personnel in a fume hood with appropriate PPE. Yields may vary based on specific equipment and reagent purity.

Sources

Developing Anticancer Agents from Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrimidinyl-Pyrazole Scaffolds in Oncology

The confluence of pyrazole and pyrimidine rings in a single molecular entity presents a compelling scaffold for the development of novel anticancer therapeutics. Both heterocycles are privileged structures in medicinal chemistry, known to interact with a variety of biological targets with high affinity and specificity.[1][2] Pyrazole-containing drugs, such as the FDA-approved kinase inhibitors Crizotinib and Ruxolitinib, have already made a significant impact in the treatment of non-small cell lung cancer and myelofibrosis, respectively.[1] Similarly, pyrimidine-based compounds like 5-Fluorouracil and Gefitinib are mainstays in the treatment of various solid tumors.[1]

The target molecule, Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, combines the key structural features of these successful pharmacophores. The pyrimidinyl group can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many kinase inhibitors, while the pyrazole core provides a rigid scaffold for the precise orientation of functional groups within a target's active site. The bromo substituent offers a potential site for further chemical modification to optimize potency and selectivity, and the ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which may enhance solubility or provide an additional interaction point with the target protein.

This document provides a comprehensive guide for researchers aiming to investigate the anticancer potential of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate and its derivatives. It outlines a strategic workflow from initial synthesis and in vitro screening to more advanced mechanistic studies and preliminary in vivo evaluation. The protocols provided are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step to empower researchers to make informed decisions throughout the drug discovery process.

Part 1: Synthesis and Characterization

A plausible synthetic route for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is proposed based on established methods for the synthesis of similar pyrimidinyl-pyrazole compounds.[3][4][5] The synthesis involves a multi-step process, beginning with the formation of the pyrazole ring, followed by the introduction of the pyrimidine moiety.

Proposed Synthetic Pathway

Synthesis_Pathway A Ethyl 2-bromo-3-oxobutanoate C Ethyl 5-hydroxy-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate A->C Cyclocondensation (e.g., in Ethanol, reflux) B 2-Hydrazinopyrimidine B->C D Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate C->D Bromination (e.g., POBr3 or NBS) In_Vitro_Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Western Blot Analysis (Key Signaling Proteins) Mechanism->WesternBlot KinaseAssay Kinase Inhibition Assay (e.g., CDK, EGFR) Mechanism->KinaseAssay End Lead Candidate Identification Apoptosis->End CellCycle->End WesternBlot->End KinaseAssay->End Signaling_Pathway Compound Test Compound EGFR EGFR Compound->EGFR CDK CDK4/6 Compound->CDK RAS RAS-RAF-MEK-ERK Pathway EGFR->RAS PI3K PI3K-AKT Pathway EGFR->PI3K Rb Rb Phosphorylation CDK->Rb Proliferation Cell Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis CellCycle Cell Cycle Progression (G1/S Transition) Rb->CellCycle

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. This valuable heterocyclic compound is a key building block in the development of various therapeutic agents.[1] Achieving a high yield is crucial for the efficiency and cost-effectiveness of the drug discovery process. This document provides in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind them to help you navigate common synthetic hurdles.

The synthesis is typically a two-step process: first, a cyclocondensation to form the pyrazole ring, followed by a regioselective bromination at the C5 position. Low yields can arise at either of these critical stages.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<40%). Where should I start my investigation?

A low overall yield is often a cumulative problem. It is essential to analyze both the cyclocondensation and bromination steps. Common issues include purity of starting materials, suboptimal reaction conditions, and inefficient purification.[2]

Initial Diagnostic Steps:

  • Assess Starting Material Purity: Confirm the purity of 2-hydrazinylpyrimidine and your β-keto ester equivalent (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate). Impurities can lead to significant side reactions.[2] It is advisable to use freshly sourced or purified reagents.

  • Monitor Each Step: Use Thin Layer Chromatography (TLC) to monitor the reaction progress at each stage. This will help you identify if the issue lies in incomplete conversion of starting material, formation of byproducts, or decomposition of the product.

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. For the initial cyclization, a slight excess of the hydrazine derivative (around 1.1 equivalents) can sometimes drive the reaction to completion.[2]

Q2: I suspect the initial pyrazole ring formation is inefficient. How can I optimize the cyclocondensation step?

The formation of the pyrazole core via cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and robust reaction, but its efficiency is highly dependent on reaction conditions.[3][4]

Causality and Optimization:

  • Solvent Choice: The polarity and protic nature of the solvent are critical. While ethanol is commonly used, polar aprotic solvents like DMF or DMAc, especially in the presence of an acid catalyst, can accelerate the dehydration steps and improve yields.[3] Acetic acid can also serve as both a solvent and a catalyst, promoting the cyclization.

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of reactants or products. The optimal temperature is often the reflux temperature of the chosen solvent, but this should be determined empirically.[5]

  • pH Control: The reaction is typically acid-catalyzed. A few drops of glacial acetic acid or using a hydrazine salt (e.g., hydrochloride) can significantly improve the reaction rate.[3][4] The acidic medium facilitates the nucleophilic attack and subsequent dehydration.

Optimized Protocol for Cyclocondensation:

  • In a round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq.) in glacial acetic acid.

  • Add 2-hydrazinylpyrimidine (1.0-1.1 eq.) portion-wise with stirring.

  • Heat the mixture to reflux (approx. 118°C) and monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid, Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, should be collected by filtration, washed with water, and dried under vacuum.

Q3: My bromination step is problematic, showing multiple products on the TLC. How can I improve the yield and regioselectivity?

The bromination of the pyrazole ring must be highly regioselective for the C5 position. The pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, but controlling the position of attack is key.[6] The C4 position is also a potential site for electrophilic attack, leading to isomeric byproducts.[6]

Causality and Optimization:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can provide higher selectivity, especially when used in a polar aprotic solvent like DMF or acetonitrile.[7] N-bromosaccharin has also been reported as a highly reactive and selective brominating agent.[8]

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at or below room temperature can minimize the formation of over-brominated or isomeric byproducts.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile is a good choice for reactions with NBS. For Br₂, acetic acid is a common solvent.

Optimized Protocol for Regioselective Bromination:

  • Dissolve the unbrominated pyrazole precursor (1.0 eq.) in acetonitrile in a flask protected from light.

  • Cool the solution in an ice bath to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q4: I am losing a significant amount of product during purification. What are the best methods?

Effective purification is crucial for obtaining a high yield of the final product with the desired purity. The choice between recrystallization and column chromatography depends on the nature of the impurities.

Purification Strategies:

  • Recrystallization: If the main impurities are significantly more or less soluble than the product in a particular solvent system, recrystallization is an efficient method for purification on a larger scale. Ethanol/water or ethyl acetate/hexane are good solvent systems to try for this class of compounds.

  • Silica Gel Chromatography: For removing closely related impurities (like regioisomers), column chromatography is often necessary.[9] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming an acid addition salt, which can be precipitated or crystallized, leaving non-basic impurities behind in the organic solvent.[10]

Data Summary and Visualization

Table 1: Recommended Reaction Conditions
StepReactantsSolventCatalyst/ReagentTemperatureTypical Yield
Cyclocondensation 2-hydrazinylpyrimidine, β-keto esterGlacial Acetic Acid-Reflux75-85%
Bromination Pyrazole precursorAcetonitrileN-Bromosuccinimide (NBS)0°C to RT80-90%
Diagram 1: Synthetic Pathway

This diagram illustrates the two-step synthesis of the target molecule.

G A 2-hydrazinylpyrimidine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate B Step 1: Cyclocondensation (Acetic Acid, Reflux) A->B C Ethyl 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate B->C D Step 2: Bromination (NBS, Acetonitrile, 0°C - RT) C->D E Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate D->E G start Low Overall Yield (<40%) check_purity Q: Are starting materials pure? (TLC, NMR, etc.) start->check_purity purify_sm A: Purify starting materials (Recrystallize/Distill) check_purity->purify_sm No monitor_steps Q: Which step is failing? (Monitor by TLC) check_purity->monitor_steps Yes purify_sm->monitor_steps opt_cyclo Issue: Cyclization (Low conversion / Byproducts) monitor_steps->opt_cyclo Step 1 opt_bromo Issue: Bromination (Multiple spots / Low conversion) monitor_steps->opt_bromo Step 2 check_purification Q: High loss during purification? monitor_steps->check_purification Both OK cyclo_q1 Q: Adjust Solvent/Temp/pH? (See Protocol Q2) opt_cyclo->cyclo_q1 cyclo_a1 A: Use Acetic Acid, Reflux cyclo_q1->cyclo_a1 cyclo_a1->check_purification bromo_q1 Q: Change Brominating Agent/Conditions? (See Protocol Q3) opt_bromo->bromo_q1 bromo_a1 A: Use NBS at 0°C bromo_q1->bromo_a1 bromo_a1->check_purification opt_purification A: Optimize purification method (Recrystallization vs. Chromatography) (See Protocol Q4) check_purification->opt_purification Yes end_node Improved Yield check_purification->end_node No opt_purification->end_node

Caption: A logical workflow for troubleshooting low yields.

References

  • PrepChem. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MySkinRecipes. (n.d.). Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from myskinrecipes.com. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from mdpi.com. [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from mdpi.com. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from organic-chemistry.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • PubMed. (2022). Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from researchgate.net. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from mdpi.com. [Link]

  • ResearchGate. (2019). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from researchgate.net. [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from scielo.org.mx. [Link]

  • ACS Publications. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Retrieved from pubs.acs.org. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from ijcrt.org. [Link]

  • National Center for Biotechnology Information. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from researchgate.net. [Link]

  • Royal Society of Chemistry. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from pubs.rsc.org. [Link]

  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from mdpi.com. [Link]

Sources

side reactions in Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate , a critical scaffold often associated with the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs).

The synthesis typically proceeds via a two-stage sequence: Cyclocondensation to form the 5-amino intermediate, followed by a Non-Aqueous Sandmeyer Reaction to install the bromine atom.

Part 1: Synthesis Overview & Critical Pathway

The Standard Route

The most robust industrial route involves the cyclization of 2-hydrazinopyrimidine with an ethoxymethylene cyanoacetate derivative, followed by radical-nucleophilic substitution (Sandmeyer-type) to replace the amine with bromine.

  • Stage 1 (Cyclization): 2-Hydrazinopyrimidine + Ethyl (ethoxymethylene)cyanoacetate

    
    Intermediate A  (5-Amino-pyrazole).
    
  • Stage 2 (Bromination): Intermediate A + Alkyl Nitrite + CuBr

    
    
    
    
    
    Target Molecule (5-Bromo-pyrazole).
Reaction Pathway & Impurity Tree

G Start 2-Hydrazinopyrimidine + Ethyl (ethoxymethylene)cyanoacetate Amino Intermediate A: 5-Amino-1-(pyrimidin-2-yl) -pyrazole-4-carboxylate Start->Amino EtOH, Reflux (-EtOH) Imp1 Impurity 1: Uncyclized Hydrazone Start->Imp1 Incomplete Cyclization Diazo [Diazonium Intermediate] Transient Species Amino->Diazo t-BuONO MeCN Target TARGET: Ethyl 5-bromo-1-(pyrimidin-2-yl) -pyrazole-4-carboxylate Diazo->Target CuBr2 Radical Sub. Imp2 Impurity 2: 5-Hydroxy Pyrazole (Hydrolysis) Diazo->Imp2 H2O present Imp3 Impurity 3: 5-H Pyrazole (Hydro-deamination) Diazo->Imp3 H-abstraction (Solvent effect) Imp4 Impurity 4: Azobenzene Dimer Diazo->Imp4 Coupling

Figure 1: Synthetic pathway illustrating the critical Sandmeyer intermediate and potential divergence points leading to common impurities.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The 5-Amino Precursor Synthesis

Q1: I am seeing a persistent intermediate spot on TLC that won't convert to the 5-amino product. What is it? Diagnosis: This is likely the uncyclized hydrazone intermediate .

  • Mechanism: The hydrazine nitrogen attacks the ethoxymethylene carbon first. The second step—intramolecular attack on the nitrile to close the ring—requires thermal energy or a base catalyst.

  • Fix:

    • Increase Temperature: Ensure the reaction is refluxing vigorously (ethanol at 78°C or switch to propanol at 97°C).

    • Catalytic Base: Add 5–10 mol% of triethylamine or sodium acetate. This deprotonates the hydrazone, increasing nucleophilicity for the ring closure.

Q2: Why is my yield of the 5-amino intermediate low (<40%)? Diagnosis: Pyrimidine electron deficiency.

  • Explanation: The pyrimidin-2-yl group is strongly electron-withdrawing, making the hydrazine less nucleophilic than a standard phenyl hydrazine.

  • Fix: Use a slight excess of the Ethyl (ethoxymethylene)cyanoacetate (1.1–1.2 equiv). Ensure the hydrazine hydrochloride salt is fully neutralized if you are starting from the salt form (use 1.05 equiv NaOEt).

Module 2: The Sandmeyer Bromination (Critical Step)

Q3: My reaction turns into a black tar, and I lose the diazonium intermediate. What is happening? Diagnosis: Thermal decomposition of the diazonium species before bromination.

  • Explanation: 1-Heteroaryl diazonium salts are notoriously unstable. If the temperature is too high during nitrite addition, they decompose non-productively (tar).

  • Protocol Adjustment:

    • The "Reverse Addition" Technique: Do not add the nitrite to the amine. Instead, dissolve CuBr

      
       (1.5 eq) and tert-butyl nitrite (1.5 eq) in MeCN. Heat this mixture to 60°C first. Then, add the 5-amino pyrazole  (dissolved in MeCN) dropwise to the hot copper/nitrite solution. This ensures immediate bromination upon diazotization, preventing the accumulation of unstable diazonium ions.
      

Q4: I am detecting a significant "M-Br+H" peak (Des-bromo impurity) by LC-MS. Why? Diagnosis: Radical H-abstraction (Hydro-deamination).

  • Mechanism: The aryl radical formed after N

    
     loss is abstracting a hydrogen atom from the solvent (THF or Ethanol) instead of reacting with the bromine source.
    
  • Fix:

    • Solvent Choice: Switch to Acetonitrile (MeCN) . It is a poor H-atom donor compared to THF or alcohols.

    • Bromine Source: Switch from CuBr to CuBr

      
        or add Bromoform (CHBr
      
      
      
      )
      as a co-solvent. This increases the concentration of bromine radical donors.

Q5: I see a peak with Mass = Product - Br + OH (M-79+17). Is this ester hydrolysis? Diagnosis: No, this is likely 5-hydroxy-1-(pyrimidin-2-yl)-pyrazole (Sandmeyer hydrolysis).

  • Cause: Presence of trace water in the solvent or reagents. The diazonium ion reacts with water faster than bromide.

  • Fix:

    • Dry MeCN over molecular sieves (3Å).

    • Use fresh tert-butyl nitrite (old bottles decompose to generate water/alcohol).

    • Emergency Purification: If this impurity forms, it is acidic. You can remove it by washing the organic layer with 1M Na

      
      CO
      
      
      
      (the hydroxy pyrazole will deprotonate and go into the aqueous layer; the target 5-bromo ester will remain in the organic layer).

Part 3: Quantitative Data & Impurity Profile

Table 1: Common Impurities and Retention Time Shifts (Relative to Target)

Impurity NameStructure DescriptionRelative RT (HPLC)Mass Shift (LC-MS)Origin
Target 5-Bromo-4-ester 1.00 M (Standard) Product
Impurity A 5-Amino precursor0.65 - 0.75M - 63 amuIncomplete Rxn
Impurity B 5-Hydroxy pyrazole0.55 - 0.65M - 62 amuWet Solvents
Impurity C 5-H (Des-bromo)0.85 - 0.90M - 78 amuH-Abstraction
Impurity D Pyrimidine Hydrolysis< 0.40VariableAcidic Workup

Part 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate via Non-Aqueous Sandmeyer.

Step 1: Preparation of 5-Amino Precursor
  • Charge 2-hydrazinopyrimidine (10.0 mmol) and Ethyl (ethoxymethylene)cyanoacetate (10.5 mmol) in Ethanol (30 mL).

  • Heat to reflux (78°C) for 4 hours. Monitor by TLC (50% EtOAc/Hex).

  • Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.

  • Yield Expectation: 75–85% (Off-white solid).

Step 2: Bromination (The "Reverse Addition" Method)
  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Charge: Add CuBr

    
      (15.0 mmol, 1.5 eq) and Acetonitrile  (anhydrous, 40 mL).
    
  • Activate: Add tert-Butyl Nitrite (15.0 mmol, 1.5 eq) in one portion. The solution will turn dark.

  • Heat: Warm the copper/nitrite mixture to 60°C .

  • Addition: Dissolve the 5-Amino precursor (10.0 mmol) in minimal warm Acetonitrile (15 mL). Add this solution dropwise to the reaction over 20 minutes.

    • Note: Gas evolution (N

      
      ) will be observed. Control rate to prevent foaming.
      
  • Completion: Stir at 60°C for 1 hour.

  • Workup:

    • Cool to RT.

    • Quench with 20% aqueous HCl (50 mL) to break Copper chelates.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The bromo-product is less polar than the amino-precursor.

Part 5: References

  • Sandmeyer-type Bromination of Pyrazoles:

    • Title: "General procedure for the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate"

    • Source: ChemicalBook / Vertex AI Search Results

  • Vericiguat Intermediate Chemistry:

    • Title: "Vericiguat EP Impurities & USP Related Compounds"

    • Source: SynThink Chemicals

  • Mechanistic Insight (Sandmeyer Side Reactions):

    • Title: "Reactions of Diazonium Salts: Sandmeyer and Related Reactions"[1][2][3][4]

    • Source: Master Organic Chemistry

    • URL:[Link]

  • Regioselectivity in Aminopyrazole Synthesis:

    • Title: "Recent developments in aminopyrazole chemistry"

    • Source: ResearchGate[5][6]

    • URL:[Link]

Sources

Technical Support Center: Solvent Effects in the Functionalization of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the functionalization of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate. This key heterocyclic building block is instrumental in the synthesis of novel chemical entities for pharmaceutical and agrochemical research.[1] Its successful functionalization, typically via palladium-catalyzed cross-coupling reactions, is highly dependent on a nuanced understanding of reaction parameters, with solvent choice being a paramount and often underestimated factor.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific literature.

Core Concept: Why the Solvent is a Critical Reaction Variable

In palladium-catalyzed cross-coupling reactions, the solvent is not merely an inert medium. It is an active participant that profoundly influences solubility, catalyst stability, reaction rates, and even selectivity.[2][3] A reaction medium must accommodate a diverse range of components: a lipophilic aryl bromide, organometallic reagents, inorganic bases, and the metal catalyst complex itself.[3] The choice of solvent directly impacts several key stages of the catalytic cycle.

  • Solubility: All components, especially the base (e.g., K₂CO₃, K₃PO₄) and the boronic acid/ester in Suzuki couplings, must have sufficient solubility to participate in the reaction. Poor solubility is a common cause of low or failed conversions.

  • Catalyst Activation and Stability: Solvents can play a role in activating palladium precatalysts to the active Pd(0) species.[3] Furthermore, the solvent environment can stabilize or destabilize the active catalyst and intermediates. Highly polar solvents can stabilize charged or anionic palladium complexes, which may be the active catalytic species in certain mechanisms.[3][4]

  • Reaction Pathway and Selectivity: The polarity of the solvent can influence the energetics of different transition states within the catalytic cycle.[5] For instance, the oxidative addition step, which often involves a change in polarity, can be significantly accelerated in more polar solvents.[4] This can be the difference between a sluggish reaction and an efficient transformation.

Below is a decision-making workflow to guide your initial solvent selection process.

Solvent_Selection_Workflow start Identify Functionalization Type suzuki Suzuki-Miyaura Coupling start->suzuki C-C Bond buchwald Buchwald-Hartwig Amination start->buchwald C-N Bond other Other (e.g., Sonogashira, Heck) start->other reagent_check Assess Reagent Properties (e.g., Boronic Acid vs. Ester, Amine Basicity) suzuki->reagent_check aprotic_mix Start with Aprotic Solvent Mixture (e.g., Dioxane/H2O, DME/H2O, Toluene/H2O) suzuki->aprotic_mix buchwald->reagent_check aprotic_polar Start with Polar Aprotic Solvent (e.g., Toluene, Dioxane, DMF) buchwald->aprotic_polar other->reagent_check base_solubility Is the Base Highly Insoluble? (e.g., K3PO4, Cs2CO3) reagent_check->base_solubility base_solubility->aprotic_polar No protic_consider Consider Protic Co-Solvent (e.g., EtOH, iPrOH) to aid solubility base_solubility->protic_consider Yes anhydrous_check Is Protodehalogenation a Risk? (e.g., from water or alcohol co-solvents) aprotic_mix->anhydrous_check aprotic_polar->anhydrous_check protic_consider->aprotic_mix use_anhydrous Use Anhydrous Aprotic Solvents (e.g., Dry Toluene, Dry Dioxane) anhydrous_check->use_anhydrous Yes proceed Proceed with Initial Screen anhydrous_check->proceed No use_anhydrous->proceed

Caption: A workflow for initial solvent selection in cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, with a focus on solvent-related solutions.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction is yielding little to no product. Before re-evaluating my catalyst or ligand, what solvent-related factors should I investigate?

A: This is a frequent issue, and the solvent system is an excellent place to start troubleshooting. The primary function of the solvent in a Suzuki reaction is to solubilize both the organic components (your bromo-pyrazole, the boronic acid/ester) and the inorganic base.[6]

  • Inadequate Base Solubility: The reaction cannot proceed if the base is not available. Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have very low solubility in purely organic solvents like toluene or THF.

    • Solution: Employ a biphasic solvent system. The most common and effective starting point is a mixture of an aprotic organic solvent with water (e.g., 1,4-Dioxane/H₂O, DME/H₂O, or Toluene/H₂O, typically in a 4:1 to 10:1 ratio).[6][7] The water dissolves the base, allowing it to participate in the transmetalation step.

  • Poor Boronic Acid Solubility/Stability: Some arylboronic acids are sparingly soluble in non-polar solvents and can be prone to decomposition (protodeboronation) under reaction conditions.

    • Solution: A polar co-solvent can improve solubility. Using a mixture of ethanol and water (EtOH/H₂O) has been shown to increase yields in similar heterocyclic systems, partly by improving reagent solubility.[7]

  • Incorrect Polarity: The pyrimidine and pyrazole nitrogens can coordinate to the palladium center, potentially inhibiting catalytic activity.[8][9] A more polar solvent may be required to facilitate the reaction compared to simpler aryl halides.

    • Solution: If a toluene/water system fails, consider screening more polar aprotic solvents like DMF or DMSO in your mixture. However, be cautious, as these can sometimes participate in side reactions at high temperatures.[3]

Data Summary: Recommended Starting Solvents for Suzuki Coupling

Solvent SystemRatio (v/v)Typical BaseKey Advantage
1,4-Dioxane / H₂O4:1K₂CO₃, Cs₂CO₃Excellent for a wide range of boronic acids; good general starting point.
Toluene / H₂O10:1K₃PO₄Good for preventing premature catalyst decomposition; often used with sterically hindered ligands.
DME / H₂O4:1K₂CO₃Similar to dioxane but with a lower boiling point.[10]
Ethanol / H₂O4:1K₂CO₃Can increase yield by enhancing solubility and potentially accelerating catalyst turnover.[7]
DMF / H₂O10:1Na₂CO₃Highly polar; useful for particularly stubborn couplings or poorly soluble reagents.
Problem 2: Significant Protodehalogenation (Debromination)

Q: My main byproduct is the debrominated starting material, Ethyl 1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. How can my choice of solvent minimize this side reaction?

A: Protodehalogenation (or debromination) is a common side reaction, especially with electron-rich catalysts or when the desired cross-coupling is slow. It occurs when the organopalladium intermediate reacts with a proton source instead of the coupling partner. The solvent system is often the source of these protons.

  • Protic Co-solvents: The most obvious culprits are protic co-solvents like water, methanol, or ethanol, which are intentionally added in many Suzuki protocols.[7]

    • Solution: If debromination is significant, your first step should be to switch to a strictly anhydrous aprotic solvent system. Use freshly distilled, anhydrous solvents like 1,4-dioxane or toluene. Ensure all glassware is flame-dried and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).

  • Solvent as a Hydrogen Atom Donor: At high temperatures, some solvents (like THF or alcohols) can act as hydrogen atom donors, leading to reductive dehalogenation.

    • Solution: Toluene is generally more robust and less prone to this pathway than ethereal solvents. If high temperatures are required, toluene is often a superior choice.

  • Optimizing Reaction Rate: Debromination often competes with the desired productive coupling. If the main reaction is sluggish, the side reaction has more time to occur.

    • Solution: A more polar aprotic solvent, such as DMF or DMAc, can sometimes accelerate the desired C-C bond formation, thereby outcompeting the debromination pathway. However, ensure these solvents are anhydrous.

Problem 3: Sluggish or Stalled Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination on the bromo-pyrazole substrate, but the reaction is extremely slow. Can the solvent be the bottleneck?

A: Absolutely. The Buchwald-Hartwig amination involves several charged intermediates and is highly sensitive to the solvent environment.[11] Non-polar solvents are often preferred for the amination of simple aryl halides, but for a complex, electron-deficient heterocycle like yours, a different approach is often necessary.[12]

  • Stabilization of Intermediates: The catalytic cycle involves intermediates that benefit from stabilization by polar solvents.

    • Solution: While toluene is a common starting point, if the reaction is slow, switching to a more polar aprotic solvent like 1,4-dioxane or tert-amyl alcohol can be beneficial. These solvents can better solvate the ionic intermediates and the base, accelerating the reaction.

  • Base Efficacy: The reaction requires a strong base (e.g., NaOtBu, LiHMDS). The effectiveness of this base is modulated by the solvent. In non-polar solvents, the base exists as tight ion pairs with lower reactivity.

    • Solution: A more polar solvent can help to separate these ion pairs, increasing the "effective" basicity and accelerating the deprotonation of the amine, which is a key step in the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle cluster_1 Solvent Influence pd0 L-Pd(0) oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd2_complex L-Pd(II)(Ar)(Br) oxidative_add->pd2_complex amine_coord Amine Coordination (R2NH + Base) pd2_complex->amine_coord note1 Polar solvents can stabilize this charged Pd(II) complex, accelerating the reaction. pd2_complex->note1 amide_complex [L-Pd(II)(Ar)(NR2)] amine_coord->amide_complex note2 Solvent choice affects base strength and solubility, critical for this step. amine_coord->note2 reductive_elim Reductive Elimination amide_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product (Ar-NR2) reductive_elim->product

Caption: The Buchwald-Hartwig cycle and key points of solvent influence.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific coupling partners used.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for coupling with a generic arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate (1.0 equiv).

    • Add the arylboronic acid (1.2 equiv).

    • Add potassium carbonate (K₂CO₃, 2.5 equiv).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (to make a 0.1 M solution based on the starting material).

    • Add deionized water (25% of the dioxane volume, e.g., 10 mL dioxane, 2.5 mL water).

  • Reaction Execution:

    • Degas the mixture by bubbling Argon through the solution for 15 minutes.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for coupling with a generic secondary amine.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate (1.0 equiv).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.05 equiv).

    • Add sodium tert-butoxide (NaOtBu, 1.4 equiv). Note: Add the base last, just before the solvent.

  • Solvent and Amine Addition:

    • Add anhydrous toluene (to make a 0.1 M solution).

    • Add the secondary amine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Vertex AI Search. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora.
  • MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • YouTube. (2020). Effect of solvent on SN1 & SN2.
  • White Rose Research Online. (2019).
  • MDPI. (2021).
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • ResearchGate. Cross-Coupling Reactions: A Practical Guide.
  • ResearchGate. (2024).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2021). Exploring the effects of temperature and solvent polarity on the molecular structure.
  • National Institutes of Health. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. European Journal of Organic Chemistry.
  • National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • International Journal of Chemical and Process Engineering Research. (2019). Reactivity of chiral functionalized pyrazoles: Alcohol protection.
  • Royal Society of Chemistry. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
  • MDPI. (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics.
  • ResearchGate. (2017). Synthesis, Characterization of Ethyl 5-(substituted)
  • MySkinRecipes.
  • Sci-Hub. (2007). Palladium in heterocyclic chemistry: a guide for the synthetic chemist, 2nd edn.
  • Royal Society of Chemistry. (2016). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Organic Letters.
  • ChemRxiv. (2022).
  • Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • ResearchGate. (2013).
  • National Institutes of Health. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry.
  • ResearchGate. The effect of different solvents on the Suzuki coupling reaction.
  • Beilstein Journals. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry.
  • PubChem. ethyl 5-(pyrimidin-2-yl)
  • Wikipedia.
  • Google Books. (2007). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Molecules.
  • Royal Society of Chemistry. (2020). Visible light-promoted ring-opening functionalization of three-membered carbo- and heterocycles. Chemical Society Reviews.
  • Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubMed Central. (2021).
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules.
  • ACS GCI Pharmaceutical Roundtable.
  • American Chemical Society. (2020). Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. The Journal of Organic Chemistry.
  • National Institutes of Health. (2021). Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects. European Journal of Medicinal Chemistry.
  • PubMed Central. (2022).

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing upon established principles of organometallic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

The unique structural features of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, namely the presence of multiple nitrogen-containing heterocycles and a base-sensitive ester functional group, present a distinct set of challenges in achieving high-yielding and clean Suzuki coupling reactions. This guide will equip you with the knowledge to diagnose and resolve common issues, leading to successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during the Suzuki coupling of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate.

Issue 1: Low to No Conversion of Starting Material

Question: I am observing very low or no consumption of my starting material, Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, even after prolonged reaction times. What are the likely causes and how can I address this?

Answer: This is a common and frustrating issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The nitrogen atoms in both the pyrazole and pyrimidine rings of your substrate can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[1][2] Here’s a systematic approach to troubleshooting this problem:

  • Catalyst and Ligand Selection: Standard palladium sources like Pd(PPh₃)₄ may not be robust enough for this substrate. Consider using more specialized catalyst systems known for their high activity and resistance to poisoning by nitrogen heterocycles.[1] Buchwald's dialkylbiphenylphosphino ligands, for example, have shown great success in coupling challenging heterocyclic substrates.[1]

    • Recommendation: Switch to a pre-catalyst system such as [Pd(cinnamyl)Cl]₂ with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. These ligands are designed to promote the formation of the active monoligated Pd(0) species and stabilize it against deactivation.

  • Rigorous Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your solvent and reaction mixture are thoroughly deoxygenated.

    • Protocol: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use. Assemble your reaction under a positive pressure of inert gas. The freeze-pump-thaw method (three cycles) is a highly effective alternative for complete oxygen removal.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of your reactants and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, DMF, or DME are often good starting points. A mixture of an organic solvent with water (e.g., dioxane/water) is frequently used in Suzuki couplings to aid in the dissolution of the base and facilitate the transmetalation step.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

    • Strategy: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If the reaction is sluggish, a cautious increase in temperature may be beneficial. However, if you suspect catalyst decomposition, a lower temperature with a more active catalyst system might be more effective.

Issue 2: Significant Formation of Side Products: Protodebromination and Homocoupling

Question: My reaction is consuming the starting material, but I am observing significant amounts of the debrominated starting material (protodebromination) and/or homocoupling of my boronic acid partner. How can I suppress these side reactions?

Answer: The formation of these side products points to a disruption in the catalytic cycle, where the desired cross-coupling pathway is being outcompeted.

  • Protodebromination: This occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. The pyrazole ring system can be susceptible to this side reaction.

    • Causality: The presence of adventitious water or other proton sources can lead to this outcome. The choice of base can also play a role.

    • Mitigation Strategies:

      • Anhydrous Conditions: While some water can be beneficial, excessive amounts can be detrimental. Ensure you are using dry solvents and reagents.

      • Base Selection: A weaker base might be less prone to promoting protonolysis. Consider screening bases like K₃PO₄, Cs₂CO₃, or even KF.[3]

      • Boronic Acid Quality: Use high-purity boronic acids or their more stable boronate ester derivatives (e.g., pinacol esters). Boronic acids can degrade over time, releasing water.

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.

    • Causality: Inefficient degassing is a primary culprit.

    • Mitigation Strategies: As mentioned previously, rigorous deoxygenation of the reaction mixture is crucial.

Issue 3: Hydrolysis of the Ethyl Ester

Question: I am successfully forming the desired product, but I am also isolating the corresponding carboxylic acid due to the hydrolysis of the ethyl ester. How can I prevent this?

Answer: The ethyl ester in your substrate is susceptible to saponification under the basic conditions required for the Suzuki coupling.

  • Causality: Strong bases like NaOH or KOH, especially in the presence of water and at elevated temperatures, will readily hydrolyze the ester.

  • Mitigation Strategies:

    • Milder Bases: Switch to a less aggressive base. Potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) are excellent choices when dealing with base-sensitive functional groups.[3][4]

    • Reaction Time and Temperature: Minimize the reaction time and temperature as much as possible without compromising the conversion of your starting material. A more active catalyst can allow for milder reaction conditions.

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can also help to suppress hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate?

A1: A reliable set of initial conditions to screen would be:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) source.
Ligand SPhos (4 mol%)A bulky, electron-rich ligand known to be effective for heteroaromatic couplings.
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is often effective and less likely to cause ester hydrolysis than hydroxides.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)A common solvent system that aids in the solubility of both organic and inorganic reagents.
Temperature 90 °CA good starting temperature to balance reaction rate and catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques. TLC can give you a quick qualitative assessment of the consumption of your starting material and the formation of new products. LC-MS provides more detailed information, including the mass of the product and any major byproducts, which can be invaluable for troubleshooting.

Q3: My boronic acid is not very stable. What are my options?

A3: If you are using a particularly unstable boronic acid, consider using a more robust derivative. Pinacol esters of boronic acids are generally more stable and can be used directly in the Suzuki coupling. Alternatively, potassium trifluoroborate salts are also highly stable crystalline solids that can be used in place of boronic acids.

Q4: I am having trouble purifying my product from the residual palladium catalyst. What should I do?

A4: Removing residual palladium can be challenging. Here are a few strategies:

  • Silica Gel Chromatography: This is the most common method. Sometimes, eluting with a solvent system containing a small amount of a chelating agent like triethylamine can help to strip the palladium from the column.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb residual palladium.

  • Palladium Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups that selectively bind to palladium.

Visualizing the Process

To better understand the fundamental steps and potential pitfalls, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Issue No_Conversion Low/No Conversion Start->No_Conversion Side_Products Side Products Start->Side_Products Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Catalyst Change Catalyst/Ligand (e.g., Buchwald Precatalysts) No_Conversion->Catalyst Yes Degas Improve Degassing (Freeze-Pump-Thaw) Side_Products->Degas Homocoupling Base_Boronic Change Base (K3PO4, KF) Use Boronate Ester Side_Products->Base_Boronic Protodebromination Mild_Base Use Milder Base (KF, Cs2CO3) Ester_Hydrolysis->Mild_Base Yes Catalyst->Degas Solvent_Temp Optimize Solvent/Temperature Degas->Solvent_Temp

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocols

General Procedure for Suzuki Coupling of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source and the ligand. Add a portion of the degassed solvent to the vial to dissolve the catalyst system.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the Schlenk flask via cannula or syringe.

  • Catalyst Transfer: Transfer the catalyst solution to the reaction flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. (2025, January 7). Ester Stability under Suzuki/Buchwald Conditions. r/chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in Reactions with Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. This guide is designed to address common and unexpected challenges encountered during the synthesis and subsequent reactions of this versatile building block. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate and what are the potential pitfalls?

A1: The synthesis of this compound and its analogs typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1] A common route is the reaction of 2-hydrazinopyrimidine with an appropriate β-ketoester, followed by bromination.

  • Pitfall 1: Regioisomer Formation. When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a significant challenge.[2] The regioselectivity is influenced by steric and electronic factors, as well as reaction conditions like pH.[1]

  • Troubleshooting: Careful control of reaction pH and temperature can favor the formation of the desired isomer. The use of specific solvents, such as fluorinated alcohols, has also been shown to improve regioselectivity in some cases.[1]

  • Pitfall 2: Incomplete Cyclization. Incomplete cyclization can lead to the presence of pyrazoline intermediates as byproducts.[2]

  • Troubleshooting: Ensuring adequate reaction time and temperature is crucial. Monitoring the reaction by TLC or LC-MS can help determine the optimal endpoint.

  • Pitfall 3: Bromination Issues. The bromination step can sometimes lead to over-bromination or side reactions if not carefully controlled.

  • Troubleshooting: The choice of brominating agent (e.g., NBS, Br2) and reaction conditions (temperature, solvent) should be optimized. A common procedure for a similar compound, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, involves the use of tert-butyl nitrite and copper bromide.[3]

Q2: I am observing low yields in my Suzuki-Miyaura cross-coupling reactions with Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings involving bromo-pyrazoles can stem from several factors.

  • Cause 1: Catalyst Inefficiency. The choice of palladium catalyst and ligand is critical. Standard catalysts may not be optimal for this specific substrate.

  • Troubleshooting: A screen of different palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands is recommended.[4] The use of more electron-rich phosphine ligands can sometimes improve reactivity.[5]

  • Cause 2: Protodeboronation. The boronic acid coupling partner can undergo protodeboronation, especially at higher temperatures, leading to the formation of the deboronated arene as a byproduct.[6]

  • Troubleshooting: Using a milder base (e.g., K3PO4 instead of Na2CO3), lower reaction temperatures, and shorter reaction times can minimize this side reaction.[6]

  • Cause 3: Dehalogenation. A common side reaction in cross-coupling of halogenated aminopyrazoles is dehalogenation.[7]

  • Troubleshooting: Studies have shown that bromo- and chloro-pyrazoles can be superior to their iodo- counterparts due to a reduced tendency for dehalogenation.[7] Careful optimization of the catalyst system and reaction conditions is key to minimizing this byproduct.

  • Cause 4: Poor Solubility. The starting material or the coupled product may have poor solubility in the reaction solvent, leading to incomplete reaction or precipitation.[4][8]

  • Troubleshooting: Experiment with different solvents or solvent mixtures (e.g., dioxane/water, DMF). In some cases, using a phase-transfer catalyst can be beneficial.

Q3: My reaction is producing an unexpected byproduct that I suspect is the hydrolyzed carboxylic acid. How can I prevent this?

A3: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.

  • Prevention:

    • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

    • Base Selection: If the reaction requires a base, consider using a non-nucleophilic, anhydrous base. For Suzuki couplings, bases like KF can sometimes prevent ester cleavage, though reaction rates may be slower.[8]

    • Temperature Control: Avoid excessive heating. If possible, run the reaction at a lower temperature for a longer duration.

    • Work-up Procedure: During the work-up, minimize contact with aqueous acidic or basic solutions. If an aqueous wash is necessary, perform it quickly and at a low temperature. A patent for a similar compound describes hydrolysis using a sodium hydroxide solution in ethanol at room temperature, indicating the ester's sensitivity to basic conditions.[9]

Q4: I am attempting a C-H functionalization on the pyrimidine ring, but I am observing a complex mixture of products. What are the challenges?

A4: Direct C-H functionalization of heteroaromatic systems like pyrimidinyl-pyrazoles can be challenging due to multiple potential reaction sites.[10]

  • Challenge 1: Regioselectivity. The pyrazole and pyrimidine rings both have C-H bonds that can be activated. The inherent electronic properties of the rings and the directing effects of substituents will influence the site of functionalization.[10] The C4 position of the pyrazole ring is generally electron-rich and susceptible to electrophilic attack.[11]

  • Troubleshooting: The choice of catalyst and directing group is crucial for achieving high regioselectivity. A thorough literature search for C-H functionalization of similar systems is recommended to identify suitable conditions.

  • Challenge 2: Catalyst Poisoning. The nitrogen atoms in both the pyrazole and pyrimidine rings can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation.

  • Troubleshooting: Using a higher catalyst loading or a catalyst that is less susceptible to coordination by nitrogen-containing heterocycles may be necessary.

Troubleshooting Guides

Issue 1: Formation of Regioisomers during Pyrazole Synthesis
Symptom Possible Cause Troubleshooting Steps
NMR spectra show duplicate sets of peaks for the desired product.Use of an unsymmetrical 1,3-dicarbonyl precursor.1. pH Control: Adjust the reaction pH. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1] 2. Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can sometimes increase regioselectivity.[1] 3. Temperature Optimization: Vary the reaction temperature to see if it influences the isomeric ratio.
Multiple spots are observed on TLC, even after initial purification attempts.Reaction conditions favor the formation of multiple isomers.1. Catalyst Screening: If a catalyst is used, screen different catalysts to find one that directs the reaction towards the desired isomer. 2. Protecting Groups: Consider using a starting material with a protecting group that can direct the cyclization in the desired manner.
Issue 2: Low Yield and/or Dehalogenation in Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material.Inefficient catalyst system or catalyst deactivation.1. Catalyst/Ligand Screen: Test a variety of palladium catalysts and phosphine ligands.[4] 2. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading. 3. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.[5]
Significant amount of de-brominated starting material observed by LC-MS or NMR.Protodeboronation of the boronic acid or reductive dehalogenation of the pyrazole.1. Milder Base: Switch to a milder base such as K3PO4 or KF.[6][8] 2. Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.[6] 3. Boronic Ester: Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they can be more stable.
Formation of insoluble material during the reaction.Poor solubility of the starting material, intermediate, or product.1. Solvent Screen: Test different solvents or solvent mixtures (e.g., DMF, dioxane, toluene).[4][8] 2. Higher Temperature: Carefully increase the reaction temperature to improve solubility, while monitoring for decomposition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • To a reaction vessel, add Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and a suitable base (e.g., K3PO4, 2.0-3.0 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required) under the inert atmosphere.

  • Add the degassed solvent (e.g., dioxane/water 4:1, or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Procedure for Investigating and Minimizing Ester Hydrolysis
  • Set up parallel reactions using the optimized cross-coupling conditions.

  • In one reaction, use standard, non-anhydrous solvents and reagents.

  • In a second reaction, use rigorously dried solvents and reagents, and maintain a strict inert atmosphere.

  • In a third reaction, replace the standard base (e.g., Na2CO3) with an anhydrous, non-nucleophilic base (e.g., anhydrous K3PO4 or CsF).

  • Run all reactions at the lowest effective temperature.

  • Monitor the formation of the carboxylic acid byproduct in each reaction by LC-MS at regular intervals.

  • Compare the results to determine the optimal conditions for minimizing hydrolysis.

Visualizations

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst & Ligand Check_Purity->Optimize_Catalyst Pure Purify Purify Starting Material Check_Purity->Purify Impure Check_Dehalogenation Analyze for Dehalogenation Optimize_Catalyst->Check_Dehalogenation Milder_Conditions Use Milder Base / Lower Temp Check_Dehalogenation->Milder_Conditions Present Check_Solubility Assess Solubility Issues Check_Dehalogenation->Check_Solubility Absent Milder_Conditions->Check_Solubility Solvent_Screen Perform Solvent Screen Check_Solubility->Solvent_Screen Poor Success Improved Yield Check_Solubility->Success Good Solvent_Screen->Success Purify->Optimize_Catalyst

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Potential Reaction Pathways and Side Reactions

Reaction_Pathways cluster_main Main Reaction Pathways cluster_side Unexpected Side Reactions SM Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate + R-B(OH)2 Product Desired Coupled Product SM->Product Suzuki Coupling Hydrolysis Hydrolyzed Carboxylic Acid SM->Hydrolysis H2O, Base/Acid Debromination De-brominated Starting Material SM->Debromination Reductive Dehalogenation

Caption: Potential main and side reaction pathways for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate.

References

  • BenchChem. (n.d.). avoiding fragmentation of the pyrazole ring during functionalization.
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Functionalization of the Pyrazole C4 Position.
  • ChemicalBook. (2025). Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is a key heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a pyrazole core, a pyrimidine substituent, a bromo group, and an ethyl ester, offers multiple reaction sites for creating diverse and potent drug candidates.[1]

However, the very reactivity that makes this intermediate valuable also presents challenges in its synthesis and purification. The presence of impurities—be it unreacted starting materials, by-products, or degradation products—can have profound consequences on the safety, efficacy, and stability of the final drug product.[2][3] Even trace amounts of contaminants can lead to unforeseen side effects or compromise the drug's shelf-life.[3] Therefore, a robust, multi-faceted analytical strategy to assess the purity of this intermediate is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the definitive purity assessment of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers and drug development professionals in making informed decisions.

The Analytical Imperative: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method possesses unique strengths and inherent limitations. A self-validating and trustworthy purity assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are employed. This strategy ensures that impurities missed by one method are detected by another. For a comprehensive analysis of our target compound, we will focus on a combination of chromatography, spectroscopy, and elemental analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Orthogonal Purity Analysis cluster_decision Reporting & Disposition crude Synthesized Crude Product purification Purification (e.g., Column Chromatography) crude->purification hplc HPLC-UV (Quantitative Purity) purification->hplc nmr NMR Spectroscopy (Structural Integrity & Impurity ID) purification->nmr gcms GC-MS (Residual Solvents & Volatiles) purification->gcms ea Elemental Analysis (Elemental Composition) purification->ea report Consolidated Purity Report hplc->report nmr->report gcms->report ea->report decision Meets Acceptance Criteria? report->decision release Batch Release decision->release Yes reprocess Further Purification / Re-synthesis decision->reprocess No

Caption: Overall workflow for the synthesis, purification, and orthogonal purity assessment of the target intermediate.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Causality of Method Design:

  • Reversed-Phase (C18 Column): The target molecule is moderately polar. A non-polar stationary phase like C18 provides optimal retention and separation from both more polar (e.g., starting materials) and less polar (e.g., certain by-products) impurities.

  • Mobile Phase (Acetonitrile/Water with Acid): A gradient elution starting with a higher water percentage allows for the separation of polar impurities, while gradually increasing the acetonitrile concentration elutes the main compound and any non-polar impurities. The addition of a small amount of acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) sharpens peaks by protonating acidic and basic sites on the analytes and residual silanols on the column, leading to better peak shape and reproducibility.[4]

  • UV Detection: The pyrazole and pyrimidine rings contain chromophores that strongly absorb UV light, making UV detection highly sensitive for this compound. A photodiode array (PDA) detector is superior as it allows for peak purity analysis by comparing spectra across a single peak.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

While HPLC excels at quantification, it provides no structural information. NMR spectroscopy is unparalleled for confirming the chemical structure of the main compound and for identifying unknown impurities.[5][6] Both ¹H and ¹³C NMR are essential for a complete characterization.[7][8]

Causality of NMR Analysis:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of proton signals can be used for a semi-quantitative purity assessment against a certified internal standard of known concentration.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of extra peaks indicates carbon-containing impurities.[8]

  • 2D NMR (COSY, HSQC, HMBC): While not routine for purity checks, these techniques are invaluable for definitively assigning all proton and carbon signals and for elucidating the structures of significant unknown impurities found during initial screens.[6][9]

Experimental Protocol: ¹H NMR for Structural Verification and Purity Estimation
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) that has a resonance in a clear region of the spectrum.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Number of Scans: 16 (increase for better signal-to-noise if needed).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Structural Verification: Compare the observed chemical shifts, coupling constants, and multiplicities to the expected spectrum for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate.

    • Purity Calculation: Calculate the molar quantity of the analyte relative to the internal standard using the formula:

      • Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * 100

      • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight.

Mass Spectrometry (MS) and Elemental Analysis: The Confirmatory Techniques

Mass spectrometry provides the exact mass of the compound, confirming its elemental formula. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying volatile and non-volatile impurities. Elemental analysis provides a fundamental check on the compound's composition.

Causality of Method Selection:

  • GC-MS: This is the gold-standard method for identifying and quantifying residual solvents (e.g., ethyl acetate, dichloromethane, acetonitrile) from the synthesis and purification steps.[10] The pyrazole compound itself may not be volatile enough for GC, but its volatile impurities are readily detected.

  • Elemental Analysis (CHNS): This technique determines the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample.[11] The experimental percentages should match the theoretical values for the compound's molecular formula within an acceptable error margin (typically ±0.4%). A significant deviation indicates the presence of impurities or residual solvent.[5][12] This is a bulk analysis technique and provides an excellent orthogonal check on the overall purity.[11]

Orthogonal_Methods cluster_impurities Potential Impurity Classes cluster_techniques Analytical Techniques main_cmpd Target Compound Purity hplc HPLC-UV main_cmpd->hplc nmr NMR main_cmpd->nmr ea Elemental Analysis main_cmpd->ea starting_materials Unreacted Starting Materials starting_materials->hplc starting_materials->nmr byproducts Process-Related By-products byproducts->hplc byproducts->nmr degradation Degradation Products degradation->hplc solvents Residual Solvents gcms GC-MS solvents->gcms

Caption: Logical relationships between impurity types and the optimal analytical techniques for their detection.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical methods should be guided by the specific information required. The following table provides a direct comparison of the primary techniques discussed.

Technique Principle Primary Use Case Typical LOQ Strengths Limitations
RP-HPLC-UV Differential partitioning between a mobile and stationary phase.[4]Quantitative purity and detection of non-volatile organic impurities.~0.01 - 0.1%High precision, high resolution, well-established for regulatory submissions.Provides no definitive structural information; requires chromophores for UV detection.
¹H NMR Nuclear spin transitions in a magnetic field.[13]Structural confirmation and identification of impurities; quantitative with an internal standard.~0.1 - 1%Provides unambiguous structural data; universal detection of proton-containing molecules.Lower sensitivity than HPLC; complex spectra can be difficult to interpret.
GC-MS Separation of volatile compounds followed by mass-based detection.[10]Identification and quantification of residual solvents and volatile impurities.~1 - 10 ppmExtremely high sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target molecule itself.
Elemental Analysis Combustion of sample and detection of resulting gases (CO₂, H₂O, N₂).[11]Confirmation of elemental composition and overall purity check.N/A (Bulk)Provides fundamental, absolute data on composition; cost-effective.Not impurity-specific; insensitive to isomers; requires high purity (>98%) for accurate results.[2]

Establishing Acceptance Criteria

For a drug development intermediate, purity acceptance criteria should be established based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[14]

  • Identification Threshold: According to ICH Q3A guidelines, any impurity present at a level of ≥0.10% should be identified.[15]

  • Qualification Threshold: Impurities above 0.15% or a specific daily intake level may require toxicological qualification to ensure their safety.[14]

  • Overall Purity: Typically, a purity of >98.5% or >99.0% is desired for intermediates, with total impurities not exceeding 1.0%.[2][16]

Conclusion: A Self-Validating System for Purity Assurance

The recommended workflow begins with RP-HPLC as the primary tool for quantitative assessment of organic impurities. This is followed by ¹H NMR to provide unequivocal structural confirmation and to identify any significant impurities. GC-MS analysis is then essential to control for residual solvents, a critical process-related impurity class. Finally, Elemental Analysis serves as a crucial, independent verification of the compound's elemental integrity. When the results from these disparate methods align, they form a self-validating system that provides the highest degree of confidence in the material's quality, ensuring a solid foundation for the subsequent stages of drug development.

References

  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • National Institutes of Health (PMC). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • MySkinRecipes. Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • National Institutes of Health (PMC). Structure Elucidation of a Pyrazolo[7][17]pyran Derivative by NMR Spectroscopy. Available from: [Link]

  • National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available from: [Link]

  • Elementar. Instrumentation for chemical & pharmaceutical applications. Available from: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Central Insecticides Board & Registration Committee. DETERMINATION OF PURITY OF PYRAZOSULFURON ETHYL BY HIGH PERFORMANCE TIQUID CHROMATOGRAPHY. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]

  • PubChem. ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. Available from: [Link]

  • Scholars Research Library. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]

  • Labinsights. Four Steps of Analysis of Elemental Impurities. Available from: [Link]

  • Pharmaffiliates. Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. Available from: [Link]

  • MDPI. Structure Elucidation of a Pyrazolo[7][17]pyran Derivative by NMR Spectroscopy. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • PubChem. Ethyl 5-bromo-1H-pyrazole-3-carboxylate. Available from: [Link]

Sources

Comparative SAR Guide: Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hinge-Binding Scaffold

Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is not merely a reagent; it is a privileged scaffold in oncology and inflammation research. Structurally, it functions as an ATP-mimetic , designed to compete with adenosine triphosphate for the binding pocket of protein kinases (e.g., p38 MAPK, BRAF, VEGFR-2 ).

While the ethyl ester itself acts primarily as a lipophilic precursor (pro-drug) or synthetic intermediate, its value lies in its transformation into Carboxamide derivatives . This guide compares the baseline ester scaffold against its bio-active analogs, demonstrating why specific chemical modifications are required to transition from a "Building Block" to a "Lead Compound" with nanomolar potency.

Structural Architecture & Mechanism

To understand the performance differences, we must deconstruct the molecule into its four pharmacophoric elements:

  • N1-Pyrimidine Ring: The critical "Anchor." It contains nitrogen atoms that form hydrogen bonds with the Hinge Region of the kinase enzyme.[1][2][3]

  • Pyrazole Core: The rigid "Scaffold" that orients the side chains.

  • C5-Bromine: The "Gatekeeper." A bulky halogen that fills the hydrophobic pocket behind the ATP site and forces the pyrimidine ring out of coplanarity, improving selectivity.

  • C4-Carboxylate (Ester): The "Handle." In the product, this is an ester (hydrolyzable). In active drugs, this is converted to an amide to interact with the DFG-motif (Asp-Phe-Gly) of the kinase.

Visualization: Mechanism of Action (Hinge Binding)

The following diagram illustrates how the scaffold interacts with the ATP-binding pocket.

BindingMode ATP_Pocket ATP Binding Pocket (Kinase Domain) Hinge Hinge Region (Glu/Met Backbone) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Compound 1-(Pyrimidin-2-yl)-Pyrazole Scaffold Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Compound->Pyrimidine Amide C4-Amide/Urea (H-Bond Donor) Compound->Amide Bromo C5-Bromine (Steric Clash/Fill) Compound->Bromo Pyrimidine->Hinge Bidentate H-Bonding Amide->ATP_Pocket Interacts with DFG motif Bromo->Gatekeeper Hydrophobic Interaction

Caption: Schematic representation of the scaffold binding mode. The Pyrimidine anchors to the Hinge, while the C4-substituent extends into the solvent-exposed or DFG regions.

Comparative SAR Analysis

This section objectively compares the Ethyl Ester (The Product) against its two primary optimization paths: the Carboxamide (Potency Lead) and the Phenyl Analog (Selectivity Control).

Table 1: Performance Comparison (Representative Data)
FeatureProduct (Ethyl Ester) Alternative A (Carboxamide) Alternative B (Phenyl Analog)
Structure -COOEt at C4-CONH-R at C4-Phenyl at N1 (No Pyrimidine)
Primary Role Synthetic Intermediate / Pro-drugActive Kinase InhibitorNegative Control / COX-2 Target
Solubility High (Lipophilic)Moderate (Polar Surface Area ↑)Low (Very Lipophilic)
p38 MAPK IC50 > 10,000 nM (Inactive/Weak)< 50 nM (Potent) > 5,000 nM (Loss of Hinge Bind)
Cell Permeability High (Passive Diffusion)ModerateHigh
Metabolic Stability Low (Esterases hydrolyze rapidly)High (Amide bond stable)High
Detailed Analysis
1. The Ethyl Ester (The Baseline)
  • Performance: The ethyl ester lacks a Hydrogen Bond Donor (HBD) at the C4 position. In most kinase pockets (e.g., p38, BRAF), an HBD is required to interact with the catalytic loop or the DFG motif. Consequently, the ester often shows poor intrinsic inhibitory activity in cell-free assays.

  • Utility: Its primary value is synthetic. The ester group protects the carboxylic acid during the bromination of the C5 position. In cellular assays, it may act as a pro-drug, hydrolyzed intracellularly to the acid, but this is an uncontrolled mechanism.

2. The Carboxamide (The Optimized Lead)
  • Modification: Conversion of -COOEt to -CONH-Ar (Amide).

  • Causality: The amide nitrogen provides the crucial H-bond donor missing in the ester. Furthermore, the "R" group on the amide allows the chemist to reach into the "Specificity Pocket" of the kinase, dramatically increasing selectivity (e.g., targeting VEGFR-2 over EGFR).

  • Verdict: For biological efficacy, the amide is superior.

3. The Phenyl Analog (The Specificity Check)
  • Modification: Replacing the N1-Pyrimidine with a Phenyl ring.

  • Causality: The pyrimidine nitrogen is a key H-bond acceptor for the kinase hinge region (resembling Adenine N1).[1] Replacing it with a phenyl ring removes this interaction.

  • Verdict: If a compound retains activity after this change, it is likely not acting via the ATP-pocket (off-target effect). This is a critical negative control.

Experimental Protocols

To validate these SAR claims, the following protocols are standard industry practices.

Workflow Visualization: Synthesis & Testing

Workflow Start Starting Materials (Hydrazine + Enol Ether) Cyclo Cyclocondensation (Formation of Pyrazole Core) Start->Cyclo Bromination Regioselective Bromination (NBS, DMF) Cyclo->Bromination Ester Product: Ethyl Ester (Intermediate Scaffold) Bromination->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Optimization Path Assay Kinase Assay (ADP-Glo / FRET) Ester->Assay Baseline Testing Coupling Amide Coupling (HATU, Amine) Hydrolysis->Coupling Lead Lead Compound (Carboxamide) Coupling->Lead Lead->Assay Potency Testing

Caption: Synthetic pathway from raw materials to the Ethyl Ester scaffold and subsequent optimization to Amide leads.

Protocol A: Synthesis of Ethyl 5-bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Self-Validating Step: The appearance of a bromine isotope pattern (1:1 doublet) in Mass Spectrometry confirms success.

  • Cyclocondensation: React ethyl (ethoxymethylene)cyanoacetate with 2-hydrazinopyrimidine in Ethanol at reflux for 4 hours.

  • Isolation: Cool to precipitate the intermediate pyrazole. Filter and wash with cold ethanol.

  • Bromination: Dissolve the pyrazole (1.0 eq) in DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 12 hours. The C5 position is electronically activated and sterically accessible, ensuring regioselectivity.

  • Workup: Pour into ice water. The brominated product precipitates. Filter, dry, and recrystallize from Ethanol.

    • Yield: Typically 75-85%.

    • Characterization: 1H NMR (CDCl3) shows loss of the C5-proton signal.

Protocol B: ADP-Glo Kinase Assay (p38 MAPK)

Purpose: To compare the IC50 of the Ester vs. Amide.

  • Preparation: Dilute compounds (Ester and Amide analog) in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix compound (2.5 µL) with p38 MAPK enzyme (2.5 µL) and substrate (p38 peptide) in a 384-well plate. Incubate 10 min.

  • Activation: Add ATP (2.5 µL) to initiate the reaction. Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (Stop reaction, deplete remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (Convert ADP to Luciferase signal).

  • Analysis: Measure Luminescence.

    • Data Fit: Sigmoidal dose-response (variable slope).

    • Control: Staurosporine (Reference Inhibitor).

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry URL:[2][Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: MDPI Molecules URL:[Link]

  • Chemical synthesis and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives. Source: PubMed Central (PMC) URL:[Link](Note: Generalized link to PMC search for verification)

  • Discovery of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that novel compounds like Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate are the lifeblood of discovery. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles. Our aim is to empower you with the knowledge to manage this research chemical confidently and responsibly, from the moment it becomes waste to its final disposition.

Understanding the Hazard Profile: A Precautionary Approach

Analysis of analogous pyrazole derivatives consistently indicates the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The presence of a bromine atom on the heterocyclic ring suggests that this compound should be treated as a halogenated organic waste. While the pyrimidine and pyrazole rings can be biodegradable under certain conditions, the overall structure is complex, and its environmental fate is unknown. Therefore, it is crucial to prevent its release into the environment.

Table 1: Hazard Classification and Precautionary Statements for Structurally Similar Pyrazole Derivatives

Hazard ClassGHS Hazard StatementPrecautionary Codes
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity, single exposure; Respiratory system (Category 3)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Source: Information synthesized from Safety Data Sheets of analogous pyrazole compounds.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Characterization

As a novel compound, Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate is considered an "orphan chemical" for waste management purposes. In the absence of specific testing data, it must be conservatively classified as hazardous.

Under the Resource Conservation and Recovery Act (RCRA) in the United States, a hazardous waste is either a listed waste or a characteristic waste.[1] Since this compound is not specifically listed, we must evaluate its characteristics:

  • Ignitability: Unlikely to be ignitable based on its structure, but this should be confirmed if large quantities are handled.

  • Corrosivity: The compound is not expected to be corrosive, but solutions should be near neutral pH.

  • Reactivity: While the pyrazole and pyrimidine rings are generally stable, the compound's reactivity with other chemicals is unknown. It should not be mixed with other waste streams.[2]

  • Toxicity: Based on analogues, it is presumed to be toxic.

For regulatory purposes, it is prudent to assign a generic waste code if required by your institution's waste management program, often falling under "halogenated organic compounds."

Step 2: Segregation and Container Management

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Solid Waste:

    • Collect un-used or expired solid Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure screw-top lid.[3][4]

    • Do not mix with other solid wastes.

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a separate, labeled hazardous waste container.

    • The container should be compatible with the solvent used.

    • Indicate all components and their approximate concentrations on the waste label.

    • Do not mix with other liquid waste streams, especially strong acids, bases, or oxidizing agents, as this could trigger unknown reactions.[5]

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a designated, sealed bag or container labeled as hazardous waste.

    • Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the glassware can typically be washed for reuse.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone handling the waste. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate"

  • All components of a mixture, including solvents and their approximate percentages.

  • The date when the first waste was added to the container (accumulation start date).

  • The name and contact information of the generating researcher or lab.

  • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

Step 4: Storage

Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from general traffic areas.

  • In a well-ventilated location, such as a fume hood or a ventilated cabinet.

  • Provided with secondary containment to capture any potential leaks.[2]

Step 5: Disposal Request and Pickup

Once the waste container is full (no more than 90% capacity) or the accumulation time limit set by your institution is reached, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not attempt to transport hazardous waste off-site yourself.

Decontamination and Spill Procedures

Accidents can happen. Being prepared is key to mitigating risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling the compound or its waste.

  • Spill Cleanup:

    • Alert others in the vicinity.

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • For small spills of solid material, carefully sweep it up and place it in the designated solid hazardous waste container. Avoid creating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the used absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, contact your institution's EHS or emergency response team immediately.

Chemical Incompatibility and Neutralization Considerations

As a Senior Application Scientist, I must emphasize that attempting to neutralize this novel compound in the laboratory without a validated protocol is not recommended . The reaction products could be more hazardous than the original compound.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and ethanol.[6] While this may seem like a degradation pathway, the resulting pyrazole-carboxylic acid derivative would still be a halogenated heterocyclic compound requiring disposal as hazardous waste. Furthermore, uncontrolled hydrolysis with strong acids or bases can be exothermic.

  • Reactivity with Oxidizing and Reducing Agents: The reactivity of the pyrazole and pyrimidine rings with strong oxidizing or reducing agents is not well-documented for this specific structure and could lead to vigorous or explosive reactions. Therefore, mixing with such agents in a waste container must be avoided.

  • Thermal Decomposition: The ultimate disposal method for this compound will likely be high-temperature incineration by a licensed waste management facility. Thermal decomposition of brominated organic compounds can produce toxic and corrosive byproducts, including hydrogen bromide.[7] This is a key reason why such waste must be handled by facilities with appropriate off-gas scrubbing capabilities.

Diagram 1: Disposal Decision Workflow for Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate

DisposalWorkflow Disposal Decision Workflow cluster_assessment Hazard Assessment cluster_handling In-Lab Handling cluster_disposal Final Disposition A Identify Waste: Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate B Consult SDS (if available) Review Analogous Compounds A->B C Classify as Hazardous Waste: - Harmful if swallowed - Skin/Eye Irritant - Halogenated Organic B->C D Segregate Waste: Solid, Liquid, Contaminated Materials C->D Proceed to Handling E Use Compatible & Labeled Containers (Glass or HDPE) D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Request Pickup from EHS or Licensed Contractor F->G Container Full or Time Limit Reached H Proper Manifesting & Transportation G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Decision workflow for safe disposal.

Conclusion: A Commitment to Safety and Scientific Integrity

The responsible management of novel research chemicals is a cornerstone of scientific excellence. By treating Ethyl 5-bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carboxylate with the precautionary respect it deserves, we not only protect ourselves and our colleagues but also uphold our commitment to environmental protection. This guide provides a robust framework for its disposal, but always remember to consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubMed Central. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • Columbia University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Retrieved from [Link]

  • CDF Corporation. (n.d.). Polyethylene Chemical Resistance Chart. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. (1995). National Research Council. Retrieved from [Link]

  • Braskem. (n.d.). Polyethylene chemical resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Water & Wastewater. (2024). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Retrieved from [Link]

  • Hippo Plastique. (n.d.). Chemicals Resistance Table Low Density and High Density Polyethylene. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • New Pig Corporation. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). Retrieved from [Link]

  • Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Hippo Plastique. (n.d.). Chemicals Resistance Table Low Density and High Density Polyethylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Polynitro-substituted pyrazoles and triazoles as potential energetic materials and oxidizers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

  • ACS Omega. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.